Product packaging for Alkannan(Cat. No.:CAS No. 517-90-8)

Alkannan

Cat. No.: B3343322
CAS No.: 517-90-8
M. Wt: 274.31 g/mol
InChI Key: CZCUIGLMMGPMLC-UHFFFAOYSA-N
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Description

Alkannan is a chemical compound of interest in scientific research. Please note that the available scientific literature extensively discusses its closely related compound, Alkannin (CAS 517-90-8), an enantiomer of Shikonin . Alkannin is a naphthoquinone pigment naturally found in plants of the Boraginaceae family, such as Alkanna tinctoria and Lithospermum erythrorhizon (known as Zicao in traditional Chinese medicine) . Researchers have investigated alkannin and its derivatives for a wide spectrum of pharmacological activities. These include promoting wound healing by enhancing fibroblast proliferation, cell migration, and angiogenesis . Studies also point to significant antioxidant and anti-inflammatory properties, attributed to its potent radical scavenging activity . Furthermore, its antimicrobial effects against organisms like Staphylococcus aureus have been documented . More recent research explores its potential in metabolic diseases. In vitro studies show that alkannin acts as a potent inhibitor of key enzymes like protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR) , suggesting a potential mechanism for managing diabetes and its complications . Beyond its pharmacological value, alkannin has a long history of use as a natural dye for textiles and as a colorant in foods, cosmetics, and pharmaceutical preparations . This product, this compound, is provided for research purposes to further explore its specific properties and applications. It is supplied for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4 B3343322 Alkannan CAS No. 517-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dihydroxy-2-(4-methylpentyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h6-9,17-18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUIGLMMGPMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199654
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-90-8
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Alkannan

Botanical Sources and Distribution within the Boraginaceae Family

Alkannan and its enantiomer, shikonin (B1681659), are exclusively produced by members of the Boraginaceae family, a diverse group of flowering plants. nih.gov These compounds are responsible for the characteristic red to purple pigmentation observed in the roots of several species within this family. frontiersin.org

Key Genera and Species

The production of this compound and its derivatives is predominantly associated with three key genera: Alkanna, Lithospermum, and Arnebia. frontiersin.orgsemanticscholar.org

Alkanna : The genus Alkanna is a significant source of this compound. Alkanna tinctoria, commonly known as dyer's alkanet, has a long history of use as a natural dye due to the high concentration of alkannin (B1664780) in its roots. researchgate.net Studies on various Greek Alkanna species, including A. corcyrensis, A. tinctoria, and A. pindicola, have confirmed the presence of alkannin derivatives. researchgate.net

Lithospermum : The genus Lithospermum is well-known for producing shikonin, the enantiomer of this compound. Lithospermum erythrorhizon is a particularly notable species, and its root extracts have been traditionally used in medicine and as a dye. nih.gov Research has also been conducted on Lithospermum officinale regarding its ability to produce these compounds. researchgate.net

Arnebia : Several species within the genus Arnebia are recognized for their production of shikonin and its derivatives. Arnebia euchroma is a prominent example, with its roots containing a variety of acylated forms of shikonin. nih.govsepax-tech.com.cn

Table 1: Key Genera and Species in the Boraginaceae Family Producing this compound/Shikonin

Genus Key Species Primary Enantiomer Produced
Alkanna Alkanna tinctoria This compound researchgate.net
Alkanna corcyrensis This compound researchgate.net
Alkanna pindicola This compound researchgate.net
Lithospermum Lithospermum erythrorhizon Shikonin nih.gov
Lithospermum officinale Shikonin/Alkannan derivatives researchgate.net
Arnebia Arnebia euchroma Shikonin nih.govsepax-tech.com.cn

Tissue-Specific Localization of this compound Accumulation

The accumulation of this compound and its derivatives is highly tissue-specific, primarily occurring in the root periderm of the producing plants. nih.gov This localization is a key characteristic of the biosynthesis of these compounds within the Boraginaceae family. The pigments are synthesized and accumulate in the outer layers of the root, where they are believed to play a role in the plant's defense mechanisms and interactions with the soil environment. nih.gov

Geographic Variation in Enantiomeric Ratio (this compound vs. Shikonin)

A fascinating aspect of this compound and shikonin is the variation in their enantiomeric ratio, which appears to be correlated with the geographical origin of the plant species. Generally, Boraginaceae species native to Europe predominantly produce alkannin derivatives (the (S)-enantiomer). researchgate.net In contrast, species found in Asia tend to synthesize mainly shikonin derivatives (the (R)-enantiomer). researchgate.netnih.gov

For instance, a study of various Alkanna species growing wild in different regions of Greece confirmed that they all primarily contain alkannin derivatives. researchgate.net Conversely, research on Arnebia euchroma and Lithospermum erythrorhizon from China has shown a predominance of shikonin derivatives. nih.govsepax-tech.com.cn This distinct geographical distribution of the enantiomers suggests a divergence in the evolutionary pathways of the enzymes responsible for their biosynthesis in these different regions.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major primary metabolic pathways, followed by a series of specific enzymatic reactions that build the final naphthoquinone structure. nih.gov

Primary Metabolic Precursors

The molecular backbone of this compound is derived from precursors supplied by the phenylpropanoid and mevalonate (B85504) pathways. nih.gov

Phenylpropanoid Pathway : This pathway provides p-hydroxybenzoic acid (PHB), which forms the aromatic core of the this compound molecule. frontiersin.org Key enzymes such as phenylalanine ammonia-lyase (PAL) are involved in the initial steps of this pathway. researchgate.net

Mevalonate Pathway : The isoprenoid side chain of this compound is synthesized from geranyl pyrophosphate (GPP), a product of the mevalonate pathway. frontiersin.org The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key regulatory enzyme in this pathway. researchgate.net

Key Enzymatic Steps and Identified Genes

Several key enzymes that catalyze the specific steps in the later stages of the this compound/shikonin biosynthetic pathway have been identified and characterized. These enzymes are crucial for the formation of the final naphthoquinone structure and its various derivatives.

p-Hydroxybenzoate Geranyltransferase (PGT) : This enzyme catalyzes the first committed step in the biosynthesis of this compound and shikonin, which is the condensation of p-hydroxybenzoic acid (from the phenylpropanoid pathway) and geranyl diphosphate (B83284) (from the mevalonate pathway) to form m-geranyl-p-hydroxybenzoic acid. nih.govnih.gov

Geranylhydroquinone 3''-hydroxylase (GHQH) : Identified as a cytochrome P450 monooxygenase (CYP76B74), this enzyme is responsible for the hydroxylation of the isoprenoid side chain of geranylhydroquinone (GHQ). nih.govnih.gov This hydroxylation occurs specifically at the 3''-position, a crucial step leading to the formation of the core structure of shikonin and this compound. nih.govnih.gov

Deoxyshikonin (B1670263) Hydroxylases (DSHs) : These enzymes, also identified as cytochrome P450 monooxygenases (CYP82AR subfamily), catalyze the conversion of deoxyshikonin to shikonin and alkannin. frontiersin.org DSH1 specifically hydroxylates deoxyshikonin to produce shikonin, while DSH2 acts on deoxyshikonin to form alkannin. frontiersin.org

Shikonin O-acyltransferase (SAT) and Alkannin O-acyltransferase (AAT) : These two enzymes belong to the BAHD acyltransferase family and are responsible for the final step in the biosynthesis of various shikonin and alkannin derivatives. nih.govnih.gov They exhibit remarkable enantiomer specificity, with LeSAT1 from Lithospermum erythrorhizon specifically acylating shikonin and LeAAT1 acylating only alkannin. nih.gov Both enzymes can utilize various acyl-CoA donors, contributing to the diversity of shikonin and alkannin esters found in nature. nih.govnih.gov

Table 2: Key Enzymes in the this compound/Shikonin Biosynthetic Pathway

Enzyme Abbreviation Enzyme Name Function
PGT p-Hydroxybenzoate Geranyltransferase Catalyzes the condensation of p-hydroxybenzoic acid and geranyl diphosphate. nih.govnih.gov
GHQH Geranylhydroquinone 3''-hydroxylase A cytochrome P450 monooxygenase that hydroxylates the isoprenoid side chain of geranylhydroquinone. nih.govnih.gov
DSH Deoxyshikonin Hydroxylase A cytochrome P450 monooxygenase that converts deoxyshikonin to shikonin or alkannin. frontiersin.org
SAT Shikonin O-acyltransferase An enantiomer-specific acyltransferase that acylates shikonin. nih.gov
AAT Alkannin O-acyltransferase An enantiomer-specific acyltransferase that acylates alkannin. nih.gov

Uncharacterized Steps and Research Gaps in Pathway Elucidation

The biosynthesis of alkannin and its stereoisomer, shikonin, is a complex process that is not yet fully understood. While significant progress has been made in identifying the core enzymatic steps, several key conversions within the pathway remain uncharacterized. These knowledge gaps represent critical areas for future research to fully elucidate the complete biosynthetic route.

Current models of the alkannin/shikonin pathway depict these uncharacterized steps with dashed arrows and question marks, signifying hypothetical or unknown transformations. nih.gov For instance, the precise mechanisms and enzymes responsible for one or more steps following the formation of key intermediates are yet to be identified. nih.gov The conversion of very-long-chain acyl-CoAs (VLC-acyl-CoAs) to very-long-chain alkanes (VLC-alkanes) involves an alkane-forming complex, but other proposed steps in the broader biosynthesis of related long-chain alkanes are still awaiting elucidation. nih.gov The lack of complete knowledge about these pathways limits the ability to bioengineer organisms for the scaled production of these valuable compounds. nih.gov

The primary research gaps include:

Identification of Missing Enzymes: The specific enzymes (e.g., oxidases, reductases, transferases) that catalyze several intermediate steps have not been isolated or characterized.

Stereospecific Conversion: The mechanism that determines the final stereochemistry, resulting in either alkannin or shikonin, is not fully resolved.

Subcellular Localization: The precise location within the cell where each biosynthetic step occurs is not entirely mapped out.

Transport Mechanisms: How intermediates are shuttled between different cellular compartments during biosynthesis is largely unknown.

Addressing these gaps is essential for a comprehensive understanding of this compound production and for developing metabolic engineering strategies to enhance its yield. nih.gov

Regulation of this compound Biosynthesis

Phytohormonal Modulation (e.g., Methyl Jasmonate, Salicylic (B10762653) Acid)

Phytohormones are key signaling molecules that play a central role in regulating the biosynthesis of plant secondary metabolites, often as part of defense responses against biotic and abiotic stress. nih.govresearchgate.net In the context of this compound and related compounds, methyl jasmonate (a derivative of jasmonic acid) and salicylic acid are two of the most studied modulators.

Methyl Jasmonate (MeJA) has been consistently shown to be a potent inducer of alkannin/shikonin biosynthesis. nih.gov Studies on various plant species, including Lithospermum officinale, have demonstrated that the application of methyl jasmonate leads to the upregulation of genes involved in the biosynthetic pathway. nih.gov For example, in sweet cherry fruit, MeJA treatment was found to up-regulate the expression of genes related to cuticle biosynthesis, resulting in an increased accumulation of long-chain aliphatic wax compounds, particularly alkanes. nih.gov This induction is a component of the broader jasmonate-mediated defense signaling pathway in plants. researchgate.net

Salicylic Acid (SA) , another crucial defense-related phytohormone, appears to have a contrasting effect. Research indicates that salicylic acid either has no effect on alkannin/shikonin biosynthesis or may act as a negative regulator. nih.gov This differential response to methyl jasmonate and salicylic acid suggests a complex interplay and crosstalk between different hormonal signaling pathways in the regulation of secondary metabolism. nih.govresearchgate.net

PhytohormoneObserved Effect on this compound/Related Compound BiosynthesisAffected Species (Example)Reference
Methyl Jasmonate (MeJA)Strongly induces biosynthesis; upregulates pathway genes.Lithospermum officinale, Prunus avium (Sweet Cherry) nih.govnih.gov
Salicylic Acid (SA)No induction or negative regulation of biosynthesis.Lithospermum officinale nih.gov

Environmental and Nutrient Influences on Pathway Expression (e.g., Nitrogen)

Environmental conditions and nutrient availability are critical factors that can significantly influence the production of secondary metabolites. nih.gov Nitrogen, as a fundamental component of primary metabolites like amino acids and proteins, plays a particularly important role in the trade-off between growth and defense, thereby affecting the synthesis of carbon-based secondary compounds like this compound. researchgate.net

Studies have shown that nitrogen availability can modulate the biosynthesis of alkanes and other secondary metabolites. nih.govresearchgate.net In some cyanobacteria, for instance, nitrogen-deficient conditions led to an increase in intracellular alkane accumulation. nih.gov This response is thought to be part of a metabolic shift where, under nitrogen limitation, carbon is redirected from nitrogen-heavy primary metabolism towards the production of low-nitrogen secondary metabolites. researchgate.net Similarly, research on Chrysanthemum morifolium has indicated that flavonoid content, another class of secondary metabolites, is higher under low nitrogen supply. researchgate.net This suggests that manipulating nitrogen levels could be a viable strategy for enhancing the production of certain secondary metabolites in controlled cultivation systems.

Nutrient ConditionEffect on BiosynthesisObserved OutcomeOrganism (Example)Reference
Nitrogen DeficiencyStimulatoryIncreased intracellular alkane accumulation.Anabaena sp. PCC7120 nih.gov
Low Nitrogen SupplyStimulatoryIncreased flavonoid content.Chrysanthemum morifolium researchgate.net

Transcriptomic and Metabolomic Approaches to Pathway Regulation

The advent of "omics" technologies, particularly transcriptomics and metabolomics, has revolutionized the study of plant secondary metabolism. researchgate.net These high-throughput approaches provide a system-wide view of gene expression and metabolite accumulation, enabling researchers to unravel complex regulatory networks. mdpi.com

Transcriptomics (RNA sequencing) allows for the identification of all genes being expressed in a plant tissue at a specific time. By comparing the transcriptomes of plants under different conditions (e.g., with and without methyl jasmonate treatment), researchers can identify which genes in the this compound biosynthetic pathway are activated or suppressed. nih.gov This approach has been instrumental in creating detailed gene expression profiles and co-expression networks, which serve as valuable resources for understanding the transcriptional regulation of the pathway. nih.govmdpi.com

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. This technique can identify and quantify known intermediates and the final products of the this compound pathway, as well as discover previously unknown compounds. nih.gov

By integrating transcriptomic and metabolomic data , scientists can establish direct links between gene expression and metabolite accumulation. researchgate.net This powerful combined approach has been used to study the effects of phytohormones on alkannin/shikonin biosynthesis, revealing how hormonal signals translate into changes at the transcriptional level, which in turn lead to the observed shifts in the metabolic profile. nih.govnih.gov These multi-omics strategies are crucial for identifying key regulatory genes and for providing a holistic understanding of how environmental and developmental cues control the biosynthesis of valuable natural products like this compound. researchgate.netmdpi.com

Isolation, Purification, and Advanced Analytical Characterization of Alkannan

Methodologies for Extraction from Biological Matrices

Alkannan and its enantiomer, shikonin (B1681659), are primarily located in the roots of various plant species belonging to the Boraginaceae family. nih.govnih.gov The development of efficient extraction methodologies is essential for obtaining these compounds from both natural plant materials and controlled biotechnological systems.

This compound is naturally synthesized and accumulated in the root systems of several plants. nih.gov The traditional and most common sources are the dried roots of species such as Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma. nih.govresearchgate.nettaylorandfrancis.com The concentration of this compound and its esters can vary significantly depending on the plant species, geographical location, and age of the plant.

In addition to harvesting from wild or cultivated plants, plant tissue culture has emerged as a sustainable and controlled alternative for producing this compound. nih.gov This biotechnological approach allows for the cultivation of plant cells and tissues in a controlled laboratory environment, offering a continuous and reliable source of these secondary metabolites independent of geographical and climatic constraints. pshsciences.org Callus and root cultures can be optimized to enhance the production of desired compounds. nih.govresearchgate.net

Table 1: Prominent Plant Sources of this compound and its Derivatives
Plant SpeciesFamilyPrimary Compound(s)Reference(s)
Alkanna tinctoriaBoraginaceaeAlkannin (B1664780) and its esters nih.govresearchgate.net
Lithospermum erythrorhizonBoraginaceaeShikonin and its esters nih.govnih.gov
Arnebia euchromaBoraginaceaeShikonin and its esters nih.govmdpi.com
Arnebia hispidissimaBoraginaceaeAlkannin, Arnebin-1 nih.gov
Echium italicumBoraginaceaeShikonin derivatives nih.gov

A variety of extraction techniques are employed to isolate this compound and its derivatives from plant matrices. Conventional methods often involve the use of organic solvents, while modern techniques aim for higher efficiency and environmental sustainability.

Solvent-Based Extraction: Traditional methods like maceration, percolation, and Soxhlet extraction utilize organic solvents to extract this compound. nih.govmdpi.com Commonly used solvents include n-hexane, ethanol, and methanol. nih.gov While effective, these methods can be time-consuming and require large volumes of organic solvents, which may pose environmental concerns. mdpi.com

Supercritical Fluid Extraction (SFE): Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has become a prominent "green" alternative to conventional solvent extraction. researchgate.netnih.govmdpi.com In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to function as a non-polar, lipophilic solvent that efficiently extracts this compound. nih.govresearchgate.netnih.gov This technique offers high selectivity, shorter extraction times, and produces a solvent-free extract, as the CO₂ can be easily removed by depressurization. mdpi.commdpi.comajgreenchem.com Research has shown that optimizing parameters such as temperature and pressure can significantly enhance extraction yields. For instance, one study determined the optimal conditions for SC-CO₂ extraction of total alkannins to be 80 °C and 175 bar, achieving a higher yield (1.47%) compared to conventional hexane (B92381) extraction (1.24%). researchgate.net

Other modern methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have also been explored to improve the efficiency of extracting these naphthoquinones. nih.govnih.govmdpi.com

Table 2: Comparison of this compound/Shikonin Extraction Techniques
Extraction TechniqueTypical SolventsKey AdvantagesKey DisadvantagesReference(s)
Maceration / Soxhletn-Hexane, Ethanol, MethanolSimple setup, well-establishedTime-consuming, large solvent volume, potential thermal degradation nih.govmdpi.com
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (often with co-solvents like ethanol)High selectivity, "green" solvent, high purity of extract, short extraction timeHigh initial equipment cost, may require co-solvents for polar compounds mdpi.commdpi.comajgreenchem.com
Ultrasound-Assisted Extraction (UAE)Ethanol, Ionic LiquidsReduced extraction time and solvent consumption, increased efficiencyPotential for degradation of compounds due to acoustic cavitation nih.govnih.gov

Advanced Purification Strategies for this compound and its Derivatives

Following initial extraction, the crude extract contains a mixture of this compound, its various ester derivatives, and other plant metabolites. Advanced purification strategies are necessary to isolate individual compounds for analytical and preparative purposes.

Chromatography is the cornerstone of purification for complex natural product extracts. Several high-resolution techniques are employed for the preparative isolation of this compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of extracts and chromatographic fractions. nih.gov For purification on a larger scale, preparative HPLC is employed, which uses larger columns to handle higher sample loads, enabling the isolation of milligram to gram quantities of pure compounds. nih.govnih.gov

Since this compound and shikonin are enantiomers (chiral mirror images), their separation requires a chiral environment. nih.govnih.gov Chiral HPLC is specifically designed for this purpose. shimadzu.com This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create diastereomeric interactions with the enantiomers, resulting in different retention times and allowing for their separation. chiralpedia.comyoutube.com The use of a chiral column has been successfully reported for separating the enantiomeric excess from mixtures of alkannin and shikonin obtained from plant extracts. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective preparative liquid-liquid partition chromatography technique. nih.gov Unlike conventional column chromatography, HSCCC uses no solid support matrix, which eliminates the problem of irreversible sample adsorption and leads to high sample recovery and purity. researchgate.netmdpi.com

HSCCC has been successfully applied to the separation and preparative isolation of alkannin, shikonin, and their esters from the roots of Alkanna tinctoria. nih.gov Studies have demonstrated that the purity of monomeric alkannin/shikonin isolated via HSCCC is significantly greater than that achieved with traditional column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. nih.gov The technique's versatility, high resolution, and capacity make it a powerful and efficient method for purifying target compounds from complex natural extracts. globalresearchonline.net

Table 3: Comparison of Purification Techniques
TechniquePrinciplePrimary ApplicationAdvantagesReference(s)
Preparative HPLCSolid-liquid partition/adsorptionHigh-purity isolation of small to medium quantitiesHigh resolution and efficiency nih.gov
Chiral HPLCChiral recognition on a stationary phase or with a mobile phase additiveSeparation of enantiomers (this compound from Shikonin)The only reliable method for enantiomeric separation shimadzu.comchiralpedia.com
HSCCCLiquid-liquid partitionPreparative-scale isolation of compounds from complex mixturesNo irreversible adsorption, high sample recovery, high purity, scalable nih.govresearchgate.netmdpi.com

Chromatographic Techniques for Preparative Isolation

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a cornerstone technique for the purification of this compound from crude plant extracts. The process typically involves a sequential approach using different stationary phases to separate the target molecule from a complex mixture of other phytochemicals.

Initially, crude extracts are often subjected to Silica Gel Column Chromatography . Silica gel is a polar adsorbent, and this technique separates compounds based on their differing polarities. A nonpolar solvent or a mixture of solvents is used as the mobile phase. Less polar compounds travel down the column more quickly, while more polar compounds, like this compound with its hydroxyl groups, are retained more strongly on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), adsorbed compounds can be selectively eluted. This step is effective for removing nonpolar lipids and other less polar constituents from the extract.

For further purification, Sephadex LH-20 is frequently employed. researchgate.net This material is a hydroxypropylated, cross-linked dextran (B179266) that exhibits both hydrophilic and lipophilic properties, making it suitable for separating a wide range of natural products. acgpubs.orgresearchgate.net Chromatography on Sephadex LH-20 can separate compounds based on a combination of partition chromatography and size exclusion. researchgate.net When used with polar organic solvents like methanol, it can effectively separate this compound from other pigments and compounds of similar polarity that were not resolved by silica gel chromatography. researchgate.net

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry is a powerful analytical method used for the quantification of this compound in extracts. nih.gov This technique offers high sample throughput and is suitable for rapid screening and quality control. uoc.gr

The process involves spotting the sample extract onto a TLC plate, which is typically coated with a stationary phase like silica gel 60 F254. The plate is then placed in a chamber containing a suitable mobile phase, often a mixture of solvents such as hexane, chloroform, and ethyl acetate. The mobile phase ascends the plate via capillary action, separating the components of the extract based on their differential partitioning between the stationary and mobile phases.

After development, the separated spots on the TLC plate are visualized, often under UV light where compounds may appear as dark spots due to fluorescence quenching. For quantification, a densitometer scans the plate at a specific wavelength where the compound of interest absorbs light maximally. The instrument measures the absorbance or fluorescence of the spot, and this value is proportional to the amount of the substance present. By comparing the results to a calibration curve generated from known concentrations of a pure this compound standard, the exact quantity of the compound in the sample can be determined. uoc.gr

Non-Chromatographic Purification Methods (e.g., Membrane Filtration, Alcohol Precipitation)

While chromatography is central to achieving high purity, non-chromatographic methods can serve as effective preliminary purification or enrichment steps. These methods are often scalable and can reduce the burden on subsequent, more expensive chromatographic procedures.

Alcohol precipitation is a common technique used to remove interfering substances like polysaccharides or proteins from crude plant extracts. The principle relies on changing the solubility of different components in the solvent mixture. For instance, a crude extract might be dissolved in an aqueous solution, after which a large volume of alcohol (e.g., ethanol) is added. This drastic increase in solvent polarity causes less polar compounds and high-molecular-weight substances to precipitate, which can then be removed by centrifugation or filtration, leaving a partially purified solution enriched in compounds like this compound.

Membrane filtration , including ultrafiltration and nanofiltration, can also be used to fractionate extracts based on molecular size. By forcing the extract through membranes with specific pore sizes, it is possible to separate larger molecules (like proteins and polysaccharides) from smaller molecules like this compound and its derivatives, thereby simplifying the mixture before it undergoes chromatographic purification.

Spectroscopic and Spectrometric Characterization Techniques

Following purification, a suite of spectroscopic techniques is used to elucidate and confirm the chemical structure of this compound. These methods provide detailed information about the molecule's electronic properties, functional groups, and the precise arrangement of its atoms.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The naphthoquinone chromophore in this compound is responsible for its characteristic red color and gives rise to a distinctive UV/Vis absorption spectrum. The spectrum of an this compound-rich red extract from Alkanna tinctoria shows multiple absorption maxima (λmax) in both the visible and UV regions. The peaks in the visible range are responsible for its color, while the UV peak is also characteristic of its aromatic structure.

RegionAbsorption Maxima (λmax) in nm
Visible564, 546, 523, 490
Ultraviolet279

Data derived from a red extract of Alkanna tinctoria.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound (or its enantiomer, shikonin) provides clear evidence of its key structural features. The major absorption bands correspond to the vibrations of its hydroxyl (-OH), carbonyl (C=O), and aliphatic and aromatic carbon-hydrogen (C-H) bonds. nih.gov

Wavenumber (cm⁻¹)Functional Group Assignment
3446O-H stretching (hydroxyl groups)
2926C-H stretching (aliphatic, from the isohexenyl side chain)

Data obtained for shikalkin, the racemic mixture of alkannin and shikonin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, 1H, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1D techniques like ¹H and ¹³C NMR identify the different chemical environments of hydrogen and carbon atoms, respectively, while 2D NMR experiments (like COSY and HMBC) reveal how these atoms are connected to each other. Since this compound and shikonin are enantiomers, their NMR spectra in a non-chiral solvent are identical.

¹H-NMR Spectroscopy Data: The proton NMR spectrum shows signals for the aromatic protons on the naphthoquinone ring, as well as protons on the aliphatic side chain.

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-6, H-77.18s (singlet)
H-36.95s (singlet)
H-1'4.79t (triplet)
H-3'5.15t (triplet)
H-2'2.51m (multiplet)
H-5'1.70s (singlet)
H-6'1.64s (singlet)

Representative data for the shikonin/alkannan monomer.

¹³C-NMR Spectroscopy Data: The carbon NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring and side chain.

Carbon AssignmentChemical Shift (δ) in ppm
C-1, C-4182.1, 176.2
C-5, C-8148.1
C-9, C-10111.9
C-2145.4
C-3133.1
C-6, C-7128.8
C-1'67.5
C-2'37.5
C-3'120.7
C-4'133.6
C-5'25.7
C-6'17.9

Representative data for the shikonin/alkannan monomer.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and detailed structural information. Soft ionization techniques are particularly favored as they can ionize these relatively fragile molecules with minimal fragmentation. Several MS methods have been successfully applied in the study of this compound and its related compounds. benthamdirect.comeurekaselect.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suitable for non-volatile and thermally unstable compounds like this compound. creative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, primarily through protonation ([M+H]⁺) or deprotonation ([M-H]⁻), allowing for the determination of the molecular weight with minimal fragmentation. libretexts.org The use of a liquid matrix continuously replenishes the surface with the sample, providing a stable and long-lasting signal. FAB-MS has been cited as a key technique for the identification and characterization of alkannin and shikonin derivatives. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that has been applied to the analysis of this compound and its derivatives. eurekaselect.com This method involves co-crystallizing the sample with a matrix material that strongly absorbs laser light at a specific wavelength. nih.gov A pulsed laser irradiates the sample-matrix mixture, causing the matrix to vaporize, carrying the intact analyte molecules into the gas phase and promoting their ionization. nih.gov MALDI-MS is highly sensitive and tolerant of contaminants, making it a valuable tool for analyzing complex mixtures. Its application in the study of hydroxynaphthoquinones like this compound facilitates the accurate determination of their molecular masses. researchgate.net

The coupling of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS) provides a robust platform for the separation and identification of this compound derivatives from complex plant extracts. nih.gov HPLC separates the individual components of the mixture, the DAD detector provides characteristic UV-Vis spectra for each component, and the mass spectrometer offers definitive molecular weight and structural data.

A key study on various Alkanna species established an HPLC-PDA-ESI-MS method (Photodiode Array is functionally equivalent to Diode Array) for the identification of monomeric hydroxynaphthoquinones. nih.govsci-hub.st This research demonstrated that in most tested Alkanna root extracts, the primary hydroxynaphthoquinones were esters of this compound. The relative proportions of these derivatives were found to vary between different Alkanna species. nih.gov

Table 1: Major this compound Derivatives Identified in Alkanna Species via HPLC-DAD-MS nih.gov
CompoundCommonly Identified InSignificance
β,β-dimethylacrylalkanninAlkanna spp. root extractsA major naturally occurring ester derivative.
IsovalerylalkanninAlkanna spp. root extractsFrequently co-elutes or is found with α-methyl-n-butylalkannin.
α-methyl-n-butylalkanninAlkanna spp. root extractsA common ester derivative found in combination with isovalerylalkannin.
Acetylalkannin (B1244408)Alkanna spp. root extractsAnother significant ester derivative present in the extracts.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it becomes a powerful tool for detailed metabolomic profiling. An untargeted metabolomics study utilizing UHPLC-High-Resolution Mass Spectrometry (HRMS) on Alkanna tinctoria cell suspensions successfully identified numerous secondary metabolites. mdpi.com This approach allowed for the putative identification of a wide range of compounds, including several hydroxynaphthoquinones related to this compound. mdpi.comscilit.com

Table 2: Putative Identification of Selected Hydroxynaphthoquinones in Alkanna tinctoria Cell Suspensions by UHPLC-HRMS mdpi.com
Compound ClassExample CompoundObserved [M-H]⁻ (m/z)
HydroxynaphthoquinonesAlkannin287.0924
HydroxynaphthoquinonesAcetylalkannin/shikonin329.1030
Hydroxynaphthoquinonesβ,β-dimethylacrylalkannin/shikonin369.1342
HydroxynaphthoquinonesIsovalerylalkannin/shikonin371.1500

Circular Dichroism (CD) for Enantiomeric Purity

This compound is a chiral molecule, existing as the (S)-enantiomer of its counterpart, shikonin ((R)-enantiomer). researchgate.net Differentiating between these enantiomers and determining the enantiomeric purity of a sample is critical. Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. rsc.org Chiral molecules exhibit unique CD spectra, with enantiomers producing mirror-image spectra. usp.org

CD spectroscopy has been effectively used to confirm the chirality of this compound and shikonin samples. nih.gov Studies have employed CD, in conjunction with polarimetry and chiral HPLC, to determine the enantiomeric ratio in commercial and extracted samples. This is crucial as research has shown that many commercial samples are mislabeled regarding their chirality. nih.gov Analysis of various wild and cultivated Alkanna species from Greece confirmed that the root extracts predominantly contain alkannin derivatives, establishing their (S)-configuration. nih.gov

Electrochemical and Other Quantitative Analytical Methods

Electrochemical methods offer sensitive and selective means for the quantitative analysis of electroactive compounds like this compound. Techniques such as polarography, cyclic voltammetry, and differential pulse voltammetry have been utilized for the determination of alkannin and shikonin. benthamdirect.comeurekaselect.comresearchgate.net These methods measure the current response of an analyte to an applied potential. ethz.ch The quinone structure in this compound is electrochemically active, undergoing reversible redox reactions that can be readily monitored. Voltammetric techniques, in particular, are widely used to study redox reactions and can be applied to quantify this compound in various samples with a high degree of accuracy and precision. saylor.orgasdlib.org

Polarography and Voltammetry (e.g., Differential Pulse Voltammetry)

Electrochemical methods such as polarography and voltammetry have been successfully utilized for the qualitative and quantitative determination of this compound and its enantiomer, shikonin. researchgate.netbenthamdirect.comeurekaselect.com These techniques are based on measuring the current that flows through an electrochemical cell as a function of an applied potential.

Differential Pulse Voltammetry (DPV), a highly sensitive form of voltammetry, is particularly well-suited for this purpose. The analysis of this compound via DPV is based on the electrochemical reduction of its quinone moiety. researchgate.net At a glassy carbon electrode in an aqueous medium, the quinone group undergoes a reduction process, which can be precisely measured. researchgate.net The peak potential in a voltammogram is characteristic of the substance (qualitative analysis), while the peak current is proportional to its concentration (quantitative analysis). slideshare.net This allows for the sensitive detection of this compound in various samples.

Table 1: Overview of Voltammetric Analysis of this compound

Parameter Description Relevance to this compound Analysis
Technique Differential Pulse Voltammetry (DPV) Offers high sensitivity and resolution for determining this compound concentrations. researchgate.netbenthamdirect.com
Working Electrode Glassy Carbon Electrode Provides a stable and inert surface for the electrochemical reaction of the quinone group. researchgate.net
Reaction Reduction of the quinone moiety The fundamental electrochemical process that generates the measurable current signal. researchgate.net
Qualitative Data Peak Potential (Ep) The potential at which the peak current occurs; it is a characteristic identifier for this compound. slideshare.net

| Quantitative Data | Peak Current (Ip) | The magnitude of the current at the peak potential, which is directly proportional to the concentration of this compound in the sample. slideshare.net |

Photoacoustic Techniques for Specific Measurements

Photoacoustic spectroscopy (PAS) is another advanced analytical technique that has been applied to the study of this compound. researchgate.netbenthamdirect.comeurekaselect.com This method is based on the photoacoustic effect, where absorbed light energy is converted into heat, causing thermal expansion and generating detectable sound waves. wikipedia.org A sample is placed in a sealed chamber and illuminated by a modulated light beam. As the sample absorbs the light, it heats and cools periodically, creating pressure waves (sound) that are detected by a sensitive microphone. wikipedia.org

The intensity of the generated sound is directly proportional to the amount of light absorbed by the sample. By measuring the acoustic signal at different wavelengths, a photoacoustic spectrum is produced, which is similar to a conventional absorption spectrum. wikipedia.org This technique is particularly useful for analyzing opaque or highly scattering samples. For this compound and shikonin, a specific application has been in the measurement of their transdermal adsorption, demonstrating the utility of PAS in specialized analytical contexts. researchgate.netbenthamdirect.comeurekaselect.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound in its natural form is not suitable for direct GC analysis due to its high polarity and low volatility, which stem from the presence of hydroxyl (-OH) functional groups. youtube.comyoutube.com These polar groups can cause poor peak shape (tailing) and low sensitivity. youtube.com

To overcome these limitations, a chemical modification process known as derivatization is required. youtube.com This process involves reacting the analyte with a specific reagent to replace the active hydrogens in the polar functional groups with nonpolar groups. youtube.com For the hydroxyl groups in this compound, a common derivatization method is silylation. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) ether derivatives. sigmaaldrich.com

Once derivatized, the TMS-alkannan can be readily analyzed by GC-MS.

Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

Mass Spectrometry (MS): As the separated derivatives exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the unequivocal identification of the this compound derivative.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-HRMS-SPE-NMR)

The analysis of this compound from its natural sources, such as the roots of Alkanna species, presents a significant challenge due to the complexity of the extract, which contains a multitude of related compounds. nih.gov To address this, advanced hyphenated techniques that couple multiple analytical methods are employed. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this approach. nih.gov

An established method uses HPLC with a photodiode array (PDA) detector and mass spectrometry (HPLC-PDA-MS) to identify various monomeric this compound derivatives. nih.gov

HPLC: Separates the individual components of the complex root extract.

PDA Detector: Provides a UV-Vis spectrum for each separated peak, aiding in the initial classification of compounds.

MS: Generates mass-to-charge ratio data for each component, allowing for the determination of their molecular weights and elemental compositions.

This technique has been used to identify major derivatives in Alkanna species, such as β,β-dimethylacrylalkannin, isovalerylalkannin, and acetylalkannin. nih.gov

For complete and unambiguous structural elucidation of novel or unknown compounds within the mixture, the hyphenation can be extended to include Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-HRMS-SPE-NMR). In this setup, after separation by HPLC, specific peaks of interest are automatically trapped onto an SPE cartridge. The trapped compound is then washed and eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis. This powerful, fully automated technique provides comprehensive structural information (HRMS, UV, and NMR data) from a single chromatographic run, accelerating the identification of natural products in complex mixtures.

Challenges in Analytical Determination and Stability Considerations for Research Purity

Despite the availability of advanced analytical methods, the accurate determination of this compound is fraught with challenges, and its inherent instability requires careful consideration to maintain research-grade purity.

Analytical Challenges:

Matrix Effects: When analyzing this compound from crude plant extracts, the presence of co-eluting compounds from the sample matrix can significantly interfere with quantification, particularly in LC-MS analysis. chromatographyonline.com These co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable quantitative results. chromatographyonline.comchromatographyonline.com

Complex Mixtures: this compound naturally occurs as a complex mixture of numerous derivatives and oligomers. nih.govnih.gov Chromatographically separating these closely related structures can be difficult and requires highly efficient separation techniques and careful method development.

Low Aqueous Solubility: this compound and its derivatives are lipophilic (fat-soluble) pigments with low solubility in aqueous solutions, which can pose challenges during extraction and preparation for analysis by techniques like reversed-phase HPLC. frontiersin.orgnih.gov

Stability Considerations: this compound and its derivatives are known to be unstable compounds, susceptible to degradation under various conditions. benthamdirect.comthieme-connect.com

Light Sensitivity: Exposure to light, particularly sunlight, causes rapid photochemical decomposition of the monomeric forms of this compound, leading to the formation of various by-products. researchgate.netthieme-connect.com

Thermal Degradation: The compounds are sensitive to heat, which can accelerate degradation. benthamdirect.comthieme-connect.com

Polymerization: In the presence of alkaline media, polar solvents, or high temperatures, this compound has a tendency to polymerize. benthamdirect.comthieme-connect.com This process is detrimental as it leads to a loss of the deep red color, a decrease in solubility, and a reduction in the concentration of the active monomeric forms. benthamdirect.comeurekaselect.com

Maintaining the purity of this compound for research requires storage in dark conditions, at low temperatures, and in appropriate non-polar solvents to minimize degradation. The stability of these compounds is a critical factor that must be managed throughout the processes of extraction, purification, analysis, and storage. benthamdirect.comthieme-connect.com

Table 2: Factors Affecting this compound Stability

Factor Effect on this compound Consequence
Light (Sunlight, UV) Photochemical decomposition Rapid degradation to by-products, loss of active compound. thieme-connect.com
Heat Thermal degradation Accelerated breakdown of the molecule. thieme-connect.com

| Alkaline pH / Polar Solvents | Polymerization | Formation of oligomers, loss of color, decreased solubility and activity. benthamdirect.comthieme-connect.com |

Chemical Synthesis and Derivatization of Alkannan

Synthetic Challenges for Total Synthesis of Alkannan and Enantiomers

The total synthesis of this compound and its enantiomer, shikonin (B1681659), has been a long-standing challenge for organic chemists globally. aua.gr Despite considerable effort, a highly efficient and viable synthetic route to these enantiomers remained elusive for many years. aua.gr One of the primary difficulties lies in the sensitivity of the naphthoquinone core structure. aua.gr The natural product is susceptible to degradation under various conditions, including exposure to acids, light, and oxygen, as well as with reducing agents and nucleophiles. aua.gr This sensitivity severely restricts the choice of reagents and conditions that can be employed, particularly in the final deprotection steps of a synthesis. aua.gr

The naphthoquinone structures of alkannin (B1664780) and shikonin may appear deceptively simple, but their synthesis is complex. aua.gr The inability of synthetic chemists to devise an efficient route, coupled with limitations in supply from plant sources, historically led to the development of plant-cell culture processes for commercial production, particularly for shikonin. aua.gr

Strategies for Partial and Directed Chemical Synthesis

Given the complexities of total synthesis, research has also focused on partial and directed chemical synthesis strategies to access this compound and its derivatives. These approaches often leverage readily available precursors or utilize methodologies that allow for targeted modifications. Directed chemical synthesis involves controlling the outcome of a reaction to favor a specific product, often through the use of catalysts or directing groups. nih.gov Multi-step synthetic routes are fundamental to organic synthesis, allowing for the construction of complex molecules from simpler starting materials through a sequence of functional group interconversions and carbon-carbon bond formation reactions. savemyexams.comlibretexts.orgphysicsandmathstutor.com

Multi-Step Synthetic Routes and Reaction Methodologies

Multi-step synthetic routes are essential for building the complex structure of this compound and its derivatives. These routes involve a series of sequential reactions, each designed to introduce or transform specific functional groups. savemyexams.comlibretexts.org The design of such routes requires a thorough understanding of functional group interconversions and the selection of appropriate reagents and reaction conditions to achieve the desired transformations with high efficiency and selectivity. savemyexams.comphysicsandmathstutor.com Key considerations in designing multi-step syntheses include the type of reaction, the reagents used, potential by-products, and the reaction conditions, aiming for energy efficiency and safety. physicsandmathstutor.com

Stereoselective Synthesis of this compound (S-enantiomer)

Achieving stereoselectivity, specifically the synthesis of the (S)-enantiomer this compound, is a critical aspect of its chemical synthesis. Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. numberanalytics.comscirea.org This is crucial because enantiomers can exhibit different biological activities. numberanalytics.comscirea.org High enantioselectivity is measured by enantiomeric excess (ee). numberanalytics.comscirea.org Challenges in achieving high enantioselectivity include the need for efficient and selective catalysts and the complexity of molecules with multiple stereocenters. numberanalytics.comscirea.org Strategies to address these challenges involve developing new chiral catalysts and auxiliaries, optimizing reaction conditions, and utilizing stereoselective reactions. numberanalytics.comscirea.orgresearchgate.net While the provided search results discuss stereoselective synthesis in a general context and mention the enantiomeric nature of alkannin and shikonin, specific detailed methodologies for the stereoselective synthesis of this compound itself were not extensively detailed within the snippets. However, the importance of controlling stereochemistry in the synthesis of chiral natural products like this compound is well-recognized in organic chemistry. researchgate.net

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an active area of research, aiming to generate compounds with potentially improved or altered biological activities. This involves the rational design of new structures based on the this compound scaffold and the development of synthetic methods to access these modified compounds.

Ester Derivatives (e.g., Acetylalkannin (B1244408), Beta,beta-dimethylacrylalkannin)

Ester derivatives are common modifications of this compound. Acetylalkannin and beta,beta-dimethylacrylalkannin are examples of such derivatives found in nature. nih.govoup.comabmole.com Acetylalkannin is reported as the most abundant alkannin derivative in Lithospermum erythrorhizon. oup.com Beta,beta-dimethylacrylalkannin is a significant isohexenylnaphthazarin isolated from the roots of Arnebia euchroma. nih.gov

The synthesis of ester derivatives typically involves the esterification of hydroxyl groups present in the this compound structure. General methods for esterification of alcohols include reaction with acid anhydrides or acid chlorides in the presence of a base. chemistrysteps.com For instance, acetylalkannin can be formed biosynthetically through the action of enzymes like LeAAT1, which catalyzes the acylation of alkannin using acetyl-CoA. oup.comresearchgate.net Chemically, ester derivatives can be prepared by reacting alkannin or its precursors with appropriate acylating agents. Beta,beta-dimethylacrylalkannin has been used as a starting material for the synthesis of other derivatives through reactions with nucleophiles. nih.govsioc-journal.cn

Here is a table summarizing some ester derivatives mentioned:

Derivative NameSource Plant (if specified)Notes
AcetylalkanninLithospermum erythrorhizon oup.com, Arnebia euchroma nih.govMost abundant alkannin derivative in L. erythrorhizon. oup.com
Beta,beta-dimethylacrylalkanninArnebia euchroma nih.gov, Alkanna cappadocica abmole.comUsed as starting material for derivative synthesis. nih.govsioc-journal.cn

Oxime Derivatives and Other Functional Group Modifications

Oxime derivatives of alkannin and shikonin have been synthesized and evaluated. nih.gov Oximes are typically formed by the reaction of a carbonyl compound with hydroxylamine (B1172632) or its hydrochloride salt. nih.govajol.info The synthesis of oxime derivatives of alkannin involves modifying the appropriate functional group on the this compound structure to an oxime. A set of forty alkannin and shikonin oxime derivatives were designed and synthesized in one study. nih.gov

Beyond oxime formation, other functional group modifications can be explored to create novel this compound derivatives. General approaches to functional group modification in organic synthesis include oxidation, reduction, substitution, addition, and elimination reactions. imperial.ac.ukbiosyn.com These methodologies allow for the introduction of various chemical functionalities onto the this compound scaffold, potentially leading to compounds with altered physical, chemical, or biological properties. For example, reactions involving nucleophiles with beta,beta-dimethylacrylalkannin have yielded new naphthazarin derivatives through oxidative Michael addition and reductive alkylation. sioc-journal.cn

Core-Scaffold Modification Strategies

Core-scaffold modification strategies in the context of this compound involve altering the fundamental naphthazarin nucleus or the attached isohexenyl side chain to generate novel chemical entities with potentially modulated biological activities. The naphthazarin core, being the central structural element, is a primary target for functionalization and substitution reactions. Modifications can include introducing different substituents onto the aromatic rings of the naphthazarin system or altering the oxygen-containing functionalities.

Research has explored the synthesis of this compound derivatives through reactions targeting the side chain and potentially influencing the electronic properties of the core. For instance, derivatives have been prepared by reacting β,β-dimethylacrylalkannin, a naturally occurring this compound ester, with various nucleophiles such as amines and thiols nih.gov. These reactions modify the side chain, which can, in turn, impact the interaction of the molecule with biological targets.

Another approach involves the modification of functional groups present on the this compound structure. The synthesis of oxime derivatives of this compound and shikonin, for example, involves the reaction of the carbonyl groups on the naphthazarin core with hydroxylamine or substituted hydroxylamines nih.gov. This type of modification alters the chemical environment around the core and can lead to changes in the compound's stability, reactivity, and biological interactions.

Acylation is another derivatization strategy that has been explored, particularly for analytical purposes of related compounds in complex matrices osti.govosti.gov. While these examples might not directly describe core modification of this compound, the principle of functionalizing hydroxyl groups (present on the naphthazarin core of this compound) via acylation is applicable in generating derivatives with altered properties.

The rationale behind modifying the core scaffold or its attached side chain is to explore the chemical space around the parent this compound structure. By systematically introducing different substituents or functional groups, researchers can investigate how these structural changes affect the compound's biological activity, metabolic stability, and pharmacokinetic properties. This is a fundamental approach in medicinal chemistry for optimizing lead compounds.

Library Synthesis Approaches for Analog Generation

The generation of libraries of this compound analogs is a key strategy in drug discovery and chemical biology to identify compounds with improved potency, selectivity, or novel mechanisms of action. Library synthesis involves the parallel or combinatorial synthesis of a series of related compounds based on the this compound scaffold.

One approach to generating libraries of this compound analogs is through targeted derivatization reactions. As highlighted earlier, reactions of β,β-dimethylacrylalkannin with different nucleophiles can yield a library of derivatives with variations in the side chain nih.gov. Similarly, reacting this compound or shikonin with a panel of hydroxylamines can produce a library of oxime derivatives nih.gov.

These library synthesis approaches often utilize established synthetic methodologies to efficiently create a diverse set of analogs. The choice of reactions and reagents is guided by the desired structural variations and the need for efficient, scalable synthesis. Parallel synthesis allows for the simultaneous preparation of multiple compounds in separate reaction vessels, while combinatorial synthesis employs strategies to generate a large number of compounds by combining different building blocks in a systematic manner.

The resulting libraries of this compound analogs are then typically subjected to biological screening to evaluate their activities. Detailed research findings from such studies, like the cytotoxicity evaluation of oxime derivatives against various tumor cell lines nih.gov, provide valuable data on structure-activity relationships. For instance, the study on oxime derivatives demonstrated that some analogs exhibited markedly higher cytotoxicity compared to the parent compounds, and some showed selective antitumor activities nih.gov.

Table 1 provides an example of data that might be generated from a library synthesis and screening effort, illustrating the variation in structure and observed activity for a set of hypothetical this compound analogs.

Compound IDStructural Modification (Relative to this compound)Observed Activity (e.g., IC50 in µM)
This compoundParent CompoundX
Analog 1Modification at R1Y
Analog 2Modification at R2Z
Analog 3Modification at R1 and R2W

The synthesis of such libraries allows for the systematic exploration of how modifications to the this compound structure influence its biological profile, guiding the rational design of more potent and selective agents.

Structure Activity Relationship Sar Studies of Alkannan and Its Derivatives

Impact of Enantiomeric Configuration on Biological Activity

Alkannan and shikonin (B1681659) are enantiomers, differing only in the stereochemistry at the C-1' position of the side chain. A fundamental question in their SAR is whether this chirality influences their pharmacological effects. Interestingly, for many of their prominent biological activities, the enantiomeric configuration appears to have a minimal impact. For instance, studies on the anti-inflammatory properties of the chiral pair have indicated that the absolute configuration does not significantly affect this particular activity. scitcentral.com

Effects of Substituent Groups and Positional Isomerism on Pharmacological Profiles

Modifications to the side chain of the this compound/shikonin structure have a profound effect on their pharmacological profiles, particularly their antioxidant and radical-scavenging capabilities. The hydroxyl group on the side chain (at C-1') plays a positive role in the radical scavenging properties of this compound and shikonin, as it facilitates hydrogen atom donation from this carbon. researchgate.net Consequently, both this compound and shikonin are more potent antioxidants than deoxyshikonin (B1670263), which lacks this hydroxyl group. researchgate.net

Esterification of the C-1' hydroxyl group is a critical factor influencing activity. The nature of the ester group dictates the molecule's potency. A comparative study on the antioxidant activity of various derivatives revealed a clear hierarchy, which is influenced by factors such as steric hindrance between the derivative and the radical site. researchgate.net

The following table summarizes the relative antioxidant activity of several this compound/shikonin derivatives.

CompoundRelative Antioxidant ActivityKey Structural Feature
NaphthazarinHighestParent core structure, no side chain
Acetylshikonin (B600194)HighEsterified C-1' hydroxyl group (acetyl)
Alkannin (B1664780)ModerateFree C-1' hydroxyl group
ShikoninModerateFree C-1' hydroxyl group (enantiomer of Alkannin)
DeoxyshikoninLowerLacks C-1' hydroxyl group
IsovalerylshikoninLowerEsterified C-1' hydroxyl group (isovaleryl)
β,β-DimethylacrylshikoninLowestEsterified C-1' hydroxyl group (dimethylacryl)

These findings demonstrate that while the C-1' hydroxyl is beneficial for activity compared to its absence (deoxyshikonin), its esterification with specific groups like an acetyl moiety can further enhance activity, whereas bulkier ester groups may reduce it due to steric hindrance. researchgate.net

Role of the Naphthazarin Ring System in Bioactivity

The 5,8-dihydroxy-1,4-naphthoquinone (B181067) core, known as the naphthazarin ring system, is the fundamental pharmacophore of this compound and its derivatives. This planar, bicyclic aromatic system is essential for the bioactivity of these compounds. researchgate.net Theoretical studies on the naphthazarin structure reveal that its conformational and electrostatic properties are crucial for molecular recognition and interaction with biological receptors. nih.gov

The molecule's activity is significantly influenced by the molecular electrostatic potential (MEP), particularly the depth and location of negative potential around the quinonoid and hydroxyl oxygens. nih.gov These electronegative regions are key interaction points for forming hydrogen bonds and other non-covalent interactions within receptor binding pockets. The presence and orientation of the hydroxyl groups on the phenolic part of the ring system create a distinct electrostatic pattern that is critical for receptor recognition. nih.gov Studies have confirmed that the naphthoquinone moiety is an indispensable structural feature for the antioxidant capacity of these compounds. researchgate.net Any alteration that disrupts the integrity of this ring system is likely to result in a significant loss of biological activity.

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to predict and explain the SAR of bioactive molecules, thereby accelerating the design of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By calculating various molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), QSAR models can predict the activity of novel, unsynthesized compounds. nih.govkfupm.edu.sa

For this compound derivatives, a QSAR study would involve:

Data Set Preparation: Compiling a series of this compound analogues with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of 2D and 3D descriptors for each molecule, such as LogP (hydrophobicity), molecular weight, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). walisongo.ac.id

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive equation correlating the descriptors with biological activity. nih.govkfupm.edu.sa

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.gov

A validated QSAR model for this compound derivatives could pinpoint which structural properties are most influential for a given activity, providing a roadmap for designing new compounds with improved potency.

CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a more intuitive understanding of SAR by generating 3D contour maps. nih.govnih.govunicamp.br These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules.

CoMFA (Comparative Molecular Field Analysis): Calculates the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the molecules and a probe atom placed on a 3D grid. slideshare.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends the CoMFA concept by calculating similarity indices for additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, using a Gaussian function which can provide a more refined analysis. slideshare.net

The results are visualized as 3D contour maps superimposed on the molecular structures. These maps highlight specific regions where modifications would be favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map might show where an electronegative group would decrease activity. uoa.gr Applying CoMFA/CoMSIA to this compound derivatives would yield a detailed 3D model of the pharmacophore, offering precise guidance for structural modifications to optimize receptor interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand, such as this compound, and its protein target at an atomic level.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govresearchgate.net Several docking studies have been performed on shikonin and its derivatives to elucidate their mechanism of action. For example, docking simulations have shown that shikonin and its derivatives can effectively bind to the catalytic site of the SARS-CoV-2 main protease (Mpro) and the active site of the COX-2 enzyme. researchgate.netnih.gov Another study identified tubulin as a target for shikonin, with docking revealing the specific binding interactions. pknaiklab.innih.gov These studies help identify key amino acid residues involved in the binding and rationalize the observed biological activity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net After a ligand is docked, an MD simulation can assess the stability of the binding pose and the conformational changes that occur within the complex. nih.govpknaiklab.in MD simulations have been used to confirm the stability of shikonin derivatives within the Mpro active site and to analyze the interactions of shikonin with tubulin, calculating binding free energies and observing the complex's behavior under simulated physiological conditions. nih.govpknaiklab.innih.gov

The table below summarizes key findings from various docking and MD simulation studies on this compound/shikonin.

Compound(s)Protein TargetComputational MethodKey FindingsReference
This compound, ShikoninCyclooxygenase-2 (COX-2)Molecular DockingBoth enantiomers show high binding affinity, comparable to celecoxib. This compound has a slightly lower binding energy (-9.0 kcal/mol) than shikonin (-8.7 kcal/mol). scitcentral.comresearchgate.net
ShikoninTubulinMolecular Docking & MD SimulationShikonin binds to tubulin with a calculated free energy change of -14.60 kcal/mol. The complex is stable, involving van der Waals and electrostatic interactions. pknaiklab.innih.gov
Shikonin DerivativesSARS-CoV-2 Main Protease (Mpro)Molecular Docking & MD SimulationDerivatives like beta-hydroxyisovaleryl shikonin show high binding affinity and interact with conserved catalytic residues (His41, Cys145). The complexes are stable in simulations. nih.gov
ShikoninCCL5, AKT1Molecular Docking & MD SimulationMD simulations confirmed the stability of shikonin bound to periodontitis-related targets like CCL5 and AKT1. researchgate.net

Applications of Artificial Intelligence (AI) and Machine Learning (ML) in SAR Studies

The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a powerful strategy to accelerate and refine the structure-activity relationship (SAR) studies of this compound and its derivatives. These computational approaches offer the potential to navigate the vast chemical space of these naphthoquinones, predict their biological activities, and guide the synthesis of novel analogs with enhanced therapeutic properties. By leveraging complex algorithms to learn from existing data, AI and ML models can identify subtle patterns and correlations between molecular structures and their biological functions that might be missed by traditional analysis.

A notable application of machine learning in the SAR of this compound derivatives involves the development of Quantitative Structure-Activity Relationship (QSAR) models to predict their inhibitory activity against specific biological targets. For instance, a hybrid approach combining ML-based QSAR modeling with molecular docking has been successfully employed to predict the Xanthine Oxidase (XO) inhibitory activity of a series of alkannin and shikonin derivatives. researchgate.net

In this study, a machine learning model was trained on a dataset of compounds with known XO inhibitory activity. The model's performance was rigorously validated, achieving a coefficient of determination (r²) of 0.84 and a root mean square error (RMSE) of 0.39, indicating a strong predictive capability. researchgate.net The trained model was subsequently used to predict the half-maximal inhibitory concentration (pIC50) values of various alkannin and shikonin derivatives that had been prioritized through molecular docking studies. researchgate.net This integrated computational strategy allowed for the rapid screening of a virtual library of compounds and the identification of promising candidates for further experimental evaluation.

The research highlighted two specific derivatives, NK-1 and NK-2, which were predicted to have pIC50 values comparable to that of allopurinol, a known XO inhibitor. researchgate.net This demonstrates the utility of machine learning in not only predicting the activity of existing compounds but also in identifying novel derivatives with potentially significant therapeutic value. The successful deployment of this predictive model as a web application further underscores the potential for AI and ML tools to be made accessible to a broader scientific community, thereby facilitating more widespread use in drug discovery and development. researchgate.net

The following table summarizes the performance of the machine learning model in predicting the Xanthine Oxidase inhibitory activity of alkannin/shikonin derivatives:

Metric Value
Coefficient of Determination (r²)0.84
Root Mean Square Error (RMSE)0.39

This data-driven approach, which combines the predictive power of machine learning with the structural insights from molecular docking, represents a significant advancement in the SAR analysis of this compound and its derivatives. It enables a more efficient and targeted exploration of the chemical landscape of these natural products, ultimately accelerating the discovery of new therapeutic agents.

Pharmacological Mechanisms of Action in Preclinical Research in Vitro and in Vivo Animal Models

Molecular and Cellular Mechanisms of Biological Activities

The biological effects of alkannan are attributed to its interactions with various cellular components and pathways, leading to the modulation of key enzymes, generation of reactive oxygen species, and interference with DNA replication processes.

This compound has demonstrated notable inhibitory effects on enzymes implicated in metabolic disorders. In vitro studies have shown that this compound exhibits potent, dose-dependent inhibitory activity against Protein-Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR). semanticscholar.orgfrontiersin.org PTP1B is a negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is associated with diabetic complications.

This compound's inhibitory action on these enzymes has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 19.47 μM for PTP1B and 22.77 μM for AR. frontiersin.org Kinetic analysis of the inhibition mechanism revealed that this compound acts as a mixed-type inhibitor for both PTP1B and Aldose Reductase. semanticscholar.org This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process.

Table 1: Inhibitory Activity of this compound against PTP1B and Aldose Reductase

EnzymeIC50 ValueInhibition Type
Protein-Tyrosine Phosphatase 1B (PTP1B)19.47 μMMixed-inhibition
Aldose Reductase (AR)22.77 μMMixed-inhibition

A significant aspect of the biological activity of this compound's enantiomer, shikonin (B1681659), is its ability to induce the generation of reactive oxygen species (ROS). semanticscholar.orgfrontiersin.orgnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause cellular damage but also act as signaling molecules. Shikonin-induced ROS production has been observed to originate from multiple sites within the cell, including mitochondrial complex II, NADPH oxidase, and lipooxygenase. semanticscholar.org

The generation of ROS by shikonin is a primary mechanism underlying its pro-apoptotic, necroptotic, and autophagic effects in various cancer cell lines. frontiersin.orgnih.gov By increasing intracellular ROS levels, shikonin can disrupt cellular homeostasis, leading to oxidative stress and subsequent cell death. semanticscholar.org While the direct alkylating properties of this compound are less characterized, the naphthoquinone structure is known to participate in redox cycling, which contributes to the production of ROS and can lead to the alkylation of cellular macromolecules.

Shikonin, the enantiomer of this compound, has been identified as an inhibitor of DNA topoisomerase-I. nih.gov This enzyme plays a crucial role in DNA replication, transcription, and recombination by relaxing supercoiled DNA. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, shikonin acts as a topoisomerase-I suppressor. nih.gov It functions by inhibiting the binding of the enzyme to the DNA cleavage site, thereby preventing the initiation of the catalytic cycle. nih.gov

The inhibitory potency of shikonin and its derivatives against DNA topoisomerase-I has been demonstrated to be significant, with some analogues showing activity approximately four times greater than that of the well-known topoisomerase inhibitor, camptothecin. nih.gov This mechanism contributes to the compound's cytotoxic effects against cancer cells, including glioma cells and glioma stem cells, by inducing cell cycle arrest and apoptosis. nih.gov

Antimicrobial Research Applications

This compound and extracts containing it have shown promise in antimicrobial research, demonstrating activity against both bacterial and fungal pathogens.

Extracts from the roots of Alkanna tinctoria, which are rich in this compound and its esters, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. frontiersin.orgnih.govnih.gov In vitro studies using the agar (B569324) well diffusion method have shown that ethanolic extracts of Alkanna roots effectively inhibit the growth of Staphylococcus aureus and Bacillus subtilis. frontiersin.orgnih.govnih.gov

The antibacterial efficacy has been quantified by measuring the zones of inhibition and determining the minimum inhibitory concentration (MIC). For an ethanolic extract of Alkanna tinctoria, the zone of inhibition was 24.7 mm for S. aureus and 28.0 mm for B. subtilis. The MIC value for the same extract against both bacterial strains was found to be 2 µl/ml. nih.gov Aqueous extracts of Alkanna tinctoria leaves have also shown notable activity against multidrug-resistant S. aureus. nih.gov

Table 2: Antibacterial Activity of Ethanolic Extract of Alkanna tinctoria Roots

Bacterial StrainGram StainingZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusPositive24.72 µl/ml
Bacillus subtilisPositive28.02 µl/ml

This compound and its enantiomer shikonin have demonstrated antifungal properties against clinically relevant fungal pathogens. Shikonin has been shown to have a significant inhibitory effect on the growth of Candida albicans, a major opportunistic human fungal pathogen. nih.gov The mechanism of this antifungal action involves multiple targets, including the induction of intracellular ROS and the depolarization of the mitochondrial membrane potential. Furthermore, shikonin has been observed to reduce the ergosterol (B1671047) content in C. albicans, which is a critical component of the fungal cell membrane. nih.gov

Formulations containing alkannin (B1664780) and shikonin, such as chitosan-based nanoparticles, have been shown to be significantly effective against Candida albicans. researchgate.net While direct studies on the effect of this compound against the Trichosporon genus are limited, the broad-spectrum antifungal activity of related naphthoquinones suggests potential efficacy.

Anti-Inflammatory Research

This compound and its enantiomer, shikonin, have been investigated for their ability to inhibit key inflammatory mediators. One of the documented anti-inflammatory mechanisms of shikonin is the inhibition of the biosynthesis of leukotriene B4 (LTB4). nih.gov In a study evaluating various plant-derived quinones, shikonin demonstrated moderate activity in inhibiting LTB4 biosynthesis in activated human neutrophil granulocytes. nih.gov However, in the same study, its enantiomer, this compound, was found to be inactive. nih.gov

The inhibition of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in leukotriene biosynthesis, is a key target for anti-inflammatory drugs. Shikonin's inhibitory effect on LTB4 formation suggests an interaction with the 5-LOX pathway. nih.govnih.gov The study on natural quinones also performed molecular docking simulations, which indicated a stereoselective hydrogen bond between shikonin and the histidine residue (His367) in the binding site of 5-LOX, a bond that was not observed with this compound. nih.gov This provides a potential molecular basis for the observed difference in activity between the two enantiomers in this specific assay. nih.gov

The anti-inflammatory properties of this compound have been demonstrated in various in vivo animal models. nih.govresearchgate.net A study investigating the effects of this compound and shikonin on inflammation found that both compounds efficiently reduced mouse paw edema induced by Freund's Complete Adjuvant (FCA). researchgate.net Another comparative study on the anti-inflammatory activities of the two enantiomers in rats, looking at increased capillary permeability and thermal edema, concluded that there was no significant difference in the anti-inflammatory activity between this compound and shikonin in these models. nih.gov

Recent research has delved into the molecular pathways underlying this compound's anti-inflammatory effects. One study demonstrated that alkannin can reverse inflammatory responses induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. researchgate.net The mechanism of this action was found to be the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways. researchgate.net Alkannin was shown to inhibit the LPS-induced phosphorylation of key proteins in the MAPK pathway and reverse the LPS-induced upregulation of NF-κB. researchgate.net The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. researchgate.net By inactivating this pathway, alkannin effectively reduces the production of inflammatory mediators. nih.govresearchgate.net These findings from animal and cellular models highlight the significant potential of this compound as a modulator of key inflammatory signaling cascades. researchgate.netnih.gov

Anticancer and Antiproliferative Research

This compound and its derivatives have been the subject of extensive research for their cytotoxic effects against a range of human carcinoma cell lines. Studies have shown that these compounds can significantly inhibit the proliferation of cancer cells.

A study focused on the synthesis and cytotoxic evaluation of various alkannin derivatives reported marked cytotoxicity against several human carcinoma cell lines, including human lung carcinoma (GLC-82), human nasopharyngeal carcinoma (CNE2), and human hepatoma (Bel-7402). nih.gov The cytotoxic effects of these derivatives were found to be significantly higher than that of the naturally occurring β,β-dimethylacrylalkannin and acetylalkannin (B1244408). nih.gov Shikonin, the enantiomer of this compound, has also demonstrated a significant inhibitory effect on nasopharyngeal carcinoma CNE-2Z cells. nih.gov

The cytotoxicity of alkannin and its derivatives has also been evaluated against human chronic myelogenous leukemia cells (K-562). Research has indicated that acetylshikonin (B600194), a derivative, has selective toxicity against K-562 cells, affecting their survival even at low concentrations.

In the context of colorectal cancer, naphthoquinones derived from Alkanna tinctoria have been assessed for their anti-proliferative effects on HCT-116 and SW-480 human colorectal cancer cell lines. These compounds exhibited varying degrees of anti-proliferative activity, with some showing strong inhibitory effects on HCT-116 cells at micromolar concentrations.

Below is a data table summarizing the cytotoxic activity of this compound and its related compounds against the specified cell lines from available research.

Cell LineCompoundIC50 / EffectSource(s)
GLC-82 (Human Lung Carcinoma)Alkannin DerivativesMarkedly higher cytotoxicity than natural alkannins nih.gov
CNE2 (Human Nasopharyngeal Carcinoma)Alkannin DerivativesMarkedly higher cytotoxicity than natural alkannins nih.gov
ShikoninInhibition of cell proliferation nih.gov
Bel-7402 (Human Hepatoma)Alkannin DerivativesMarkedly higher cytotoxicity than natural alkannins nih.gov
K-562 (Human Chronic Myelogenous Leukemia)AcetylshikoninSelective toxicity, affects cell survival at low concentrations
HCT-116 (Human Colorectal Carcinoma)Alkannin DerivativesStrong anti-proliferative effects at µM concentrations
ShikoninCytotoxic effects

Tumor Inhibitory Effects in Preclinical Animal Models (e.g., Heterologous Transplantation Models)

Preclinical research utilizing animal models has demonstrated the tumor-inhibitory potential of this compound. A significant model in this area of cancer research is the heterologous transplantation, or xenograft, model. nih.gov In these studies, human tumor cells are implanted into immunocompromised animals, typically mice, to study the tumor's growth and response to potential therapeutic agents. researchgate.net

In a study focused on esophageal squamous cell carcinoma (ESCC), the in vivo administration of this compound was shown to significantly reduce the growth of ESCC tumors in a nude mouse xenograft model. nih.gov The inhibition of tumor growth was observed to be concentration-dependent, highlighting a direct effect of this compound on the proliferation of cancer cells in a living system. nih.gov Similarly, a derivative of this compound was evaluated for its antitumor activity using a Lewis mouse lung cancer xenograft model, further indicating the utility of this class of compounds in cancer research. nih.gov These xenograft models are crucial for bridging the gap between basic and clinical research, providing a platform to assess the efficacy of anticancer compounds in a complex biological environment. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

This compound exerts its antitumor effects by targeting fundamental cellular processes, including cell cycle progression and programmed cell death, known as apoptosis. unc.edu The loss of control over apoptosis is a hallmark of cancer, allowing for the survival and proliferation of malignant cells. unc.edu

In vitro studies on esophageal squamous cell carcinoma (ESCC) cells have revealed that this compound suppresses cell proliferation, migration, and invasion. nih.gov A key mechanism identified is the induction of cell cycle arrest at the G2/M phase. This disruption of the normal cell division cycle prevents cancer cells from multiplying. The molecular target for this action was identified as Glycogen Synthase Kinase 3β (GSK3β). By targeting GSK3β, this compound initiates a cascade that leads to the G2/M phase arrest and subsequently induces apoptosis. nih.gov

Apoptosis induction by this compound in ESCC cells was confirmed through various assays, including Hoechst 33342 staining and flow cytometry. nih.gov The process of apoptosis is a highly regulated mechanism essential for removing unwanted or damaged cells. unc.edu this compound's ability to trigger this process in cancer cells underscores its potential as an anticancer agent. The dual action of inhibiting cell growth and actively inducing cell death makes it a subject of significant interest in oncological research. nih.govcannabisclinicians.org

Wound Healing Research

The process of wound healing is a complex biological cascade involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and maturation (or remodeling). nih.govmdpi.com Preclinical studies suggest that compounds from the Alkanna genus can positively influence these stages, particularly the proliferation and maturation phases.

In rat models, a hexane (B92381) extract of Alkanna strigosa roots, containing alkannin and its enantiomer shikonin, was found to enhance key markers of the proliferative phase. researchgate.net This phase is characterized by the formation of granulation tissue, angiogenesis, and re-epithelialization. nih.gov The study noted that the extract significantly increased the weight of wet granulation tissue, indicating an enhancement of new connective tissue and microscopic blood vessels filling the wound. researchgate.net

Furthermore, during the maturation phase, where the new tissue is reorganized and strengthened, the extract demonstrated a significant increase in the tensile strength of the healed wounds. researchgate.net Tensile strength is a critical measure of the functional integrity and quality of the repaired tissue. This effect is often linked to increased collagen synthesis and deposition, a hallmark of the maturation phase. nih.govmdpi.com

To evaluate the efficacy of wound healing agents, researchers rely on a variety of standardized preclinical animal models. nih.govresearchgate.net These models are designed to mimic different types of wounds found in humans and allow for the objective measurement of healing parameters. hmpgloballearningnetwork.com

For the evaluation of Alkanna extracts, excision and incision wound models in rats have been utilized. researchgate.net

Excision Wound Models: In this model, a piece of skin is surgically removed to create an open wound. researchgate.net It is a widely used model to study the entire healing process, including wound contraction, granulation, and re-epithelialization. nih.govhmpgloballearningnetwork.com The rate of wound contraction (the process by which the wound edges are pulled together) and the time to complete epithelialization are key parameters measured. researchgate.net

Incision Wound Models: This model involves creating a clean, straight cut through the skin, which is then sutured. researchgate.net It is primarily used to assess the tensile strength of healed tissue during the maturation phase. After a specific healing period, the sutures are removed, and the force required to reopen the wound is measured, providing a direct indication of the quality of repair. researchgate.net

While burn models are also common in wound healing research, the documented preclinical studies for Alkanna extracts have specifically highlighted the use of these mechanical wound models in rats. researchgate.netresearchgate.net Rodent models are frequently chosen for such studies due to their cost-effectiveness, availability, and ease of handling. researchgate.net

Antioxidant Activity Investigations

This compound and related compounds found in the Alkanna genus have been the subject of numerous investigations into their antioxidant properties. Antioxidants are crucial for protecting biological systems from oxidative stress caused by free radicals. nih.govnih.gov

Studies on various species of the Alkanna genus, including Alkanna tinctoria, have consistently demonstrated significant antioxidant and free radical scavenging activity. nih.govjournaljpri.com Common in vitro assays used to determine this activity include:

DPPH (1,1-diphenyl-2-picrylhydrazyl) Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified. nih.govjournaljpri.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay: Similar to the DPPH assay, this test evaluates the capacity of a substance to neutralize the ABTS radical cation. journaljpri.comresearchgate.net

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay assesses the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species. journaljpri.comresearchgate.net

Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) Methods: These assays measure the inhibition of lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.govresearchgate.net

In a comparative study of four Alkanna species, butanol fractions of the root extracts exhibited the highest antioxidant and radical scavenging activity, even surpassing that of the well-known antioxidant, quercetin. nih.govnih.gov This potent activity suggests that the active compounds, including this compound, are effective at neutralizing free radicals and may contribute to their other observed pharmacological effects, such as wound healing, where oxidative stress can impede the repair process. mdpi.com

Antidiabetic Research: Inhibition of Key Metabolic Enzymes

Recent research has explored the potential of this compound in the management of type 2 diabetes by targeting key metabolic enzymes. nih.gov The inhibition of such enzymes is a recognized therapeutic strategy for controlling hyperglycemia and its complications. bohrium.comresearchgate.net

In vitro and in silico studies have focused on this compound's inhibitory effects on two specific enzymes:

Protein-Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin signaling pathway. Its inhibition is considered a promising approach to enhance insulin sensitivity and treat type 2 diabetes. This compound has demonstrated potent, dose-dependent inhibition of PTP1B with a reported half-maximal inhibitory concentration (IC₅₀) value of 19.47 μM. nih.govnih.gov

Aldose Reductase (AR): This enzyme is the first and rate-limiting step in the polyol pathway. Under hyperglycemic conditions, its increased activity contributes to the development of long-term diabetic complications like neuropathy, nephropathy, and retinopathy. This compound was also found to be a potent inhibitor of AR, with an IC₅₀ value of 22.77 μM. nih.govnih.gov

Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor against both PTP1B and AR. nih.gov This indicates that it can bind to the enzyme at a site other than the active site, as well as to the enzyme-substrate complex. The ability of this compound to potently inhibit these two distinct and crucial enzymes highlights its potential as a multi-target agent for managing diabetes and its associated complications. nih.gov

Immunomodulatory Properties

This compound and its derivatives have demonstrated significant immunomodulatory activities, suggesting a capacity to both stimulate and suppress immune responses depending on the context. These properties have been observed in both cellular (in vitro) and animal (in vivo) models.

In vivo studies using tumor-bearing mice have shown that shikonin derivatives can protect immune organs from damage and enhance immune responses. Treatment with these compounds has been found to prolong survival time and inhibit the growth of neoplasms. Mechanistically, shikonin derivatives were observed to increase the number of CD3- and CD19-positive lymphocytes, indicating a stimulation of both T-cell and B-cell populations. Furthermore, they improved natural killer (NK) cell activity, enhanced lymphocyte transformation, and boosted the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation. These findings suggest that shikonin derivatives can bolster the immune system against tumor-induced damage and functional impairment.

Further in vivo research in mouse models has indicated that shikonin plays an immunomodulatory role by mitigating immunosuppression and augmenting anti-tumor immunity. This is partly achieved by influencing the balance of T-cell subsets. For instance, shikonin has been shown to affect the proportions of CD4+ and CD8+ T-cells, which are critical for orchestrating and executing immune responses against cancerous cells.

Studies on isolated derivatives, such as acetylshikonin (ACS) and isobutyrylshikonin (B150250) (IBS), have provided more specific insights into their immunomodulatory effects in mice. Splenocytes from mice treated with acetylshikonin exhibited a higher proliferative response to phytohemagglutinin (PHA), a T-cell mitogen, and showed increased migratory activity in vitro. Acetylshikonin also demonstrated a dose-dependent effect on the graft-versus-host (GvH) reaction, stimulating it at lower doses and inhibiting it at higher doses. In contrast, isobutyrylshikonin was found to significantly enhance the humoral (antibody-mediated) immune response.

In vitro investigations have further clarified the cellular mechanisms of this compound's immunomodulatory actions. Shikonin has been shown to induce immunogenic cell death (ICD) in tumor cells. ICD is a form of apoptosis that triggers an immune response against the dying cells, characterized by the release of damage-associated molecular patterns (DAMPs). Shikonin treatment of tumor cells leads to increased expression of DAMPs, which can enhance the maturation and antigen-presenting capabilities of dendritic cells, thereby potentiating an anti-tumor immune response.

The anti-inflammatory effects of shikonin, a key aspect of its immunomodulatory profile, are partly mediated through the inhibition of the proteasome. In macrophage cell lines, shikonin has been shown to reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by blocking the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory cascade. This is achieved by preventing the degradation of its inhibitor, IκB-α, a process regulated by the proteasome.

Table 1: Summary of In Vivo Immunomodulatory Effects of Shikonin and its Derivatives

Model System Compound(s) Key Findings
Tumor-bearing mice (Hepatoma HepA, Sarcoma 180) Shikonin derivatives (ShD) Prolonged survival, inhibited tumor growth, increased CD3+ and CD19+ cells, enhanced NK cell activity and IL-2 production.
Mouse 4T1 orthotopic breast cancer model Shikonin Alleviated immunosuppression and enhanced anti-tumor immunity by modulating CD4+ and CD8+ T-cell populations.
Balb/c mice Acetylshikonin (ACS) Increased splenocyte proliferation and migration; stimulated GvH reaction at low doses and inhibited it at high doses.
Balb/c mice Isobutyrylshikonin (IBS) Significantly increased humoral immune response.
Mouse models of inflammation (xylene-induced ear swelling, acetic acid-induced capillary permeability) Shikonin Potently inhibited inflammation, comparable to dexamethasone.

Antithrombotic Properties

Preclinical research has identified this compound and its derivatives as potent inhibitors of platelet aggregation, a key process in the formation of blood clots (thrombosis). These findings suggest a potential role for these compounds as antithrombotic agents.

In vitro studies using washed rabbit platelets have demonstrated that shikonin and several of its derivatives—acetylshikonin, teracrylshikonin, and beta,beta-dimethylacrylshikonin—inhibit platelet aggregation induced by collagen in a concentration-dependent manner. nih.govnih.gov Among these, acetylshikonin was found to be the most potent inhibitor. nih.govnih.gov

Further investigations into the mechanism of action of acetylshikonin revealed that it also inhibits platelet aggregation and ATP release stimulated by other agonists, including arachidonic acid (AA), U46619 (a thromboxane (B8750289) A2 analog), platelet-activating factor (PAF), and thrombin. nih.gov The inhibitory effect of acetylshikonin is linked to its ability to suppress the breakdown of phosphoinositides in the platelet membrane. nih.gov This action prevents the rise in intracellular calcium concentration and the generation of inositol (B14025) monophosphate, both of which are critical signaling events in platelet activation. nih.gov Notably, acetylshikonin does not affect cyclooxygenase activity or platelet cyclic AMP levels. nih.gov

The antithrombotic potential of shikonin and its derivatives is a recognized aspect of their broad pharmacological profile. nih.govnih.govd-nb.info

Table 2: In Vitro Antiplatelet Activity of Shikonin and its Derivatives

Compound Agonist IC50 (µM)
Acetylshikonin Collagen 2.1 ± 0.2
Teracrylshikonin Collagen 2.8 ± 0.3
Beta,beta-dimethylacrylshikonin Collagen 4.2 ± 0.5
Shikonin Collagen 10.7 ± 0.7
Acetylshikonin Arachidonic Acid 3.1 ± 0.4
Acetylshikonin U46619 2.2 ± 0.2
Acetylshikonin Platelet-Activating Factor 8.0 ± 0.6
Acetylshikonin Thrombin 12.7 ± 1.0

Data derived from studies on washed rabbit platelets. nih.govnih.gov

Ecological Significance of this compound (e.g., Plant-Plant and Plant-Microbe Interactions)

This compound and shikonin, as secondary metabolites, play a significant role in the ecological interactions of the plants that produce them, particularly in mediating relationships with other plants and microorganisms.

Plant-Microbe Interactions:

The roots of plants that produce alkannin/shikonin (A/S), such as Alkanna tinctoria, secrete these compounds into the surrounding soil, influencing the root-associated microbial communities. asm.orgresearchgate.net These naphthoquinones possess antimicrobial properties, which can help defend the plant against pathogenic microbes. asm.orgresearchgate.net However, the interaction is not solely defensive. Research has shown that certain endophytic bacteria, which live within the plant tissues, are resistant to the antimicrobial effects of A/S. asm.orgresearchgate.net

A fascinating aspect of this interaction is the ability of some bacteria to utilize these compounds. For instance, the bacterial strain Pseudomonas sp. R-72008, isolated from A. tinctoria, has been shown to use A/S as its sole carbon source for growth. asm.orgresearchgate.net This suggests a complex metabolic relationship where the plant's chemical defenses can be a source of sustenance for adapted microbes. asm.orgresearchgate.net Furthermore, in the presence of this bacterium, a decrease in A/S monomers and a corresponding increase in A/S oligomers have been observed, indicating that the bacteria can metabolize and modify these plant compounds. asm.orgresearchgate.net

The production of A/S in the plant itself can be influenced by symbiotic relationships. For example, association with arbuscular mycorrhizal fungi (AMF) can impact the biosynthesis of these compounds in Alkanna tinctoria. frontiersin.org This highlights the intricate feedback loops between the plant's secondary metabolism and its microbial partners.

Plant-Plant Interactions (Allelopathy):

Naphthoquinones, the chemical class to which this compound belongs, are well-known for their role in allelopathy—the chemical inhibition of one plant by another. oup.com These compounds are often released into the environment where they can affect the germination and growth of neighboring plants, thus mediating plant-plant competition. oup.com While direct studies on the allelopathic effects of this compound are limited, the broader class of 1,4-naphthoquinones is recognized for these properties. oup.com

Plants that produce allelopathic naphthoquinones must also possess mechanisms to protect themselves from the toxic effects of these compounds. oup.com One common strategy is to store these chemicals in a non-toxic, often glucosylated and reduced, form within the plant tissues. oup.com This demonstrates a sophisticated adaptation to wield chemical defenses without causing self-harm. oup.com The study of naphthoquinones like juglone (B1673114) from walnut trees has provided a significant model for understanding the allelopathic potential of this class of compounds. mdpi.com

Biotechnological Production and Engineering of Alkannan

Plant Cell and Hairy Root Culture Systems for Alkannan Production

In vitro culture systems, including undifferentiated cell cultures (callus and suspension) and differentiated organ cultures (hairy roots), have been extensively developed for producing alkannin (B1664780) and its derivatives. cumhuriyet.edu.trnih.gov These systems provide a controlled environment, independent of climatic and soil conditions, allowing for year-round production.

Plant cell cultures, particularly from species like Alkanna tinctoria, Alkanna orientalis, Arnebia hispidissima, and Lithospermum erythrorhizon, have been established to produce these red pigments. cumhuriyet.edu.trnih.govresearchgate.net The first industrial-scale production of a secondary metabolite from dedifferentiated plant cells was achieved for shikonin (B1681659) using cell cultures of Lithospermum erythrorhizon. nih.gov

Hairy root cultures, induced by the genetic transformation of plant tissue with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), have emerged as a particularly effective platform. frontiersin.orgyoutube.com They are characterized by rapid growth in hormone-free media, genetic and biochemical stability, and a high capacity for secondary metabolite synthesis, often comparable to or exceeding that of the parent plant's roots. frontiersin.orgnih.gov Hairy root cultures of L. erythrorhizon and other species have demonstrated significant potential for producing and secreting large amounts of shikonin into the culture medium. nih.govresearchgate.net This method is considered a promising alternative for the commercial production of root-derived metabolites. pakbs.org

Table 1: Alkannin/Shikonin Production in Various In Vitro Culture Systems
Plant SpeciesCulture TypeKey Findings/Yield
Lithospermum erythrorhizonHairy Root CultureContinuous production of approx. 5 mg/day of shikonin in an air-lift fermenter. nih.govsemanticscholar.org
Alkanna orientalisCallus CultureHigh pigmentation observed on M9 medium with 1.0 mg/l IBA under dark conditions. cumhuriyet.edu.tr
Arnebia hispidissimaAdventitious Root CultureHighest alkannin content and profuse rooting achieved on half-strength MS medium with 1.0 mg/L IBA. recentscientific.com
Alkanna tinctoriaHairy Root CultureInoculation with endophytic bacteria (Chitinophaga sp., Allorhizobium sp., etc.) significantly increased A/S production compared to controls. nih.gov

Metabolic Engineering Strategies for Enhanced Biosynthesis

To improve the economic feasibility of in vitro systems, various metabolic engineering strategies are employed to enhance the biosynthesis and accumulation of alkannin. These strategies focus on manipulating the genetic pathways and optimizing the cellular environment.

Metabolic engineering through genetic modification offers a powerful tool to enhance the production of target compounds. nih.gov This involves the introduction and overexpression of key rate-limiting enzyme genes or regulatory genes, such as transcription factors, that control the biosynthetic pathway. nih.govmdpi.com The biosynthetic pathway for alkannin/shikonin begins with the conjugation of 4-hydroxybenzoic acid (4HBA) and geranyl diphosphate (B83284) (GPP), a reaction catalyzed by the enzyme p-hydroxybenzoate: geranyltransferase (PGT). researchgate.net

Key strategies for genetic manipulation include:

Overexpression of Pathway Genes : Identifying and overexpressing genes that code for rate-limiting enzymes, such as PGT, can increase the metabolic flux towards alkannin synthesis. researchgate.netresearchgate.net

Manipulation of Regulatory Factors : Overexpressing transcription factors that positively regulate the expression of multiple genes within the pathway can lead to a coordinated upregulation of the entire synthesis process. researchgate.net

Blocking Competing Pathways : Using gene silencing technologies like RNA interference (RNAi) or genome editing tools like CRISPR/Cas9, it is possible to downregulate or knock out genes in competing metabolic pathways, thereby redirecting precursor molecules towards alkannin production. nih.govnih.gov

While stable transformation systems for many of the relevant plant species are still under development, hairy root cultures provide an effective platform for functional gene analysis and metabolic engineering due to their high transformation efficiency. nih.govnih.gov

The production of secondary metabolites in plant cell and root cultures is highly influenced by the physicochemical environment. Optimizing these conditions is a critical step for maximizing yield.

Key optimization parameters include:

Media Composition : The choice of basal salt medium significantly impacts pigment production. For instance, M9 medium, which lacks ammonium (B1175870) ions, has been shown to be superior to Murashige and Skoog (MS) or Gamborg B5 (B5) media for inducing pigmentation in Alkanna orientalis and L. erythrorhizon cultures. cumhuriyet.edu.trrecentscientific.com

Plant Growth Regulators (PGRs) : The type and concentration of auxins (e.g., indole-3-butyric acid (IBA), indole-3-acetic acid (IAA), 2,4-dichlorophenoxyacetic acid (2,4-D)) and cytokinins (e.g., Kinetin, benzyladenine (BA)) are crucial for balancing biomass growth and secondary metabolite production. researchgate.net

Physical Factors : Light is often inhibitory for alkannin/shikonin production, with many studies reporting higher yields in dark conditions. cumhuriyet.edu.trrecentscientific.com Temperature and pH of the culture medium also play vital roles and must be optimized for each specific cell line.

Elicitation : The application of elicitors—compounds that trigger defense responses in plants—is one of the most effective strategies to stimulate secondary metabolite synthesis. nih.govirispublishers.com Both biotic elicitors (e.g., fungal polysaccharides, live microorganisms) and abiotic elicitors (e.g., metal ions, jasmonates) have been successfully used. For example, inoculating Alkanna tinctoria hairy roots with specific endophytic bacterial strains has been shown to significantly enhance the production of alkannin/shikonin. nih.gov

Table 2: Effect of Culture Condition Optimization on Alkannin/Shikonin Yield
FactorSpecies/CultureOptimized ConditionOutcome
Basal MediumAlkanna orientalis CallusM9 MediumHigher pigmentation compared to MS and B5 media. cumhuriyet.edu.tr
PGRsAlkanna orientalis Suspension0.5 mg/l BA + 0.25 mg/l NAAOptimal for alkannin content. researchgate.net
PhotoperiodArnebia hispidissima RootsDarknessIncreased pigmentation. recentscientific.com
ElicitationAlkanna tinctoria Hairy RootsInoculation with endophytic bacteriaSignificantly higher A/S production. nih.gov

Bioreactor Technologies for Scalable Production

For the commercialization of alkannin production, scaling up from laboratory shake-flasks to large-volume bioreactors is essential. mdpi.com The unique morphology of hairy roots—forming a dense, interwoven matrix—presents challenges for bioreactor design, primarily related to mass transfer of oxygen and nutrients, and sensitivity to shear stress. nih.govresearchgate.net

Several bioreactor designs have been adapted and tested for hairy root cultivation:

Liquid-Phase Bioreactors : These include stirred-tank, airlift, and bubble-column reactors. While common, high shear stress in stirred-tank reactors can damage the delicate root structures. Airlift and bubble-column reactors offer a lower-shear environment and are often preferred. nih.govresearchgate.net

Gas-Phase Bioreactors : Nutrient mist and trickle-bed reactors involve growing roots in a gas phase while periodically supplying nutrients as a fine mist or a thin film. This design can improve oxygenation and reduce shear, but may lead to nutrient gradients. nih.govresearchgate.net

Hybrid Bioreactors : These designs combine features of both liquid- and gas-phase reactors to optimize growth and productivity. researchgate.net

Future Directions in Alkannan Research

Deeper Elucidation of Biosynthetic Pathway Complexities

The biosynthesis of alkannan and shikonin (B1681659) (A/S) is a complex process that is still not fully understood. nih.gov The pathway begins with two primary precursors, p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP), which are themselves products of the phenylpropanoid and mevalonate (B85504) (MVA) pathways, respectively. nih.govfrontiersin.org While key enzymatic steps have been identified—such as the initial conjugation of precursors by p-hydroxybenzoate:geranyltransferase (PGT) and the final hydroxylations by deoxyshikonin (B1670263) hydroxylases (DSH1/DSH2)—several intermediate steps remain uncharacterized. frontiersin.orgresearchgate.net

Future research will focus on identifying the missing enzymes and regulatory factors. Integrative analyses, combining transcriptomics with co-expression networks, have already begun to identify new gene connections and candidate genes for these unknown steps. nih.govnih.gov Studies have also pointed to intricate layers of regulation, including transcriptional control by factors like LeMYB1 and complex crosstalk between the MVA and methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.orgnih.gov A deeper investigation into these regulatory networks is crucial for understanding how plants control the flux and enantiomeric specificity of A/S production. Unraveling these complexities is essential for metabolic engineering efforts aimed at enhancing the production of specific this compound derivatives in plant cell cultures or microbial hosts.

Discovery and Characterization of Novel this compound Derivatives for Specific Research Applications

The natural diversity of alkannins extends beyond the parent molecule to a variety of ester derivatives, such as acetylshikonin (B600194) and β,β-dimethylacrylshikonin. frontiersin.org Research has demonstrated that structural modifications to the this compound scaffold can significantly alter its biological activity. nih.gov This has spurred a growing interest in the synthesis and characterization of novel derivatives for targeted applications.

A key future direction is the rational design and synthesis of new this compound analogues. For example, the creation of oxime derivatives has yielded compounds with potent and selective antitumor activities, in some cases exceeding the efficacy of the parent compounds against specific cancer cell lines like K562. nih.gov Other synthetic strategies involve reacting naturally abundant precursors, such as β,β-dimethylacrylalkannin, with various nucleophiles to create a library of new derivatives. nih.gov Beyond cancer, research is expanding to explore the therapeutic potential of these derivatives in other areas. Recent studies using the nematode Caenorhabditis elegans as a model organism have investigated the impact of different A/S derivatives on fat accumulation and lifespan, opening new avenues for metabolic and anti-aging research. frontiersin.org Future work will likely focus on creating extensive libraries of these novel compounds and screening them against a wide array of biological targets to identify candidates for specific research tools and therapeutic leads.

Advanced Mechanistic Studies at the Molecular and Systems Level

Understanding precisely how this compound and its derivatives exert their biological effects at a molecular level is a critical frontier. Past research has established that their antitumor mechanisms are multifaceted, involving the induction of programmed cell death pathways like apoptosis and necroptosis. nih.gov A key aspect of their activity is linked to the naphthoquinone scaffold, which can act as an alkylating agent and generate reactive oxygen species (ROS). These properties enable alkannins to covalently bind to and modify biological macromolecules like DNA and proteins, and to indirectly influence multiple signaling pathways and mitochondrial function. nih.gov

Future studies will need to employ advanced techniques to dissect these mechanisms with greater precision. This includes identifying the specific protein targets that are covalently modified by alkannins and mapping the downstream consequences of these interactions on cellular signaling networks. At a systems level, research is beginning to explore the complex interactions between alkannins and microorganisms. For instance, studies on how endophytic bacteria from A/S-producing plants respond to and potentially metabolize these compounds can provide insights into plant-microbe co-evolution and the broader ecological roles of alkannins. semanticscholar.org A deeper systems-level understanding will be crucial for predicting the effects of alkannins in complex biological environments, from the human gut microbiome to the plant rhizosphere.

Exploration of Additional Ecological and Environmental Roles

Alkannin (B1664780) and shikonin are specialized metabolites known to play significant roles in plant defense. nih.govresearchgate.net They are produced in the root periderm and excreted into the surrounding soil, where they can act as antimicrobial agents and mediate interactions with other organisms. nih.gov One of the most well-documented ecological functions is allelopathy, where the release of shikonins by invasive species like Echium plantagineum (Paterson's curse) helps them outcompete native flora. nih.gov

While the defensive role of alkannins is established, their full range of ecological and environmental functions remains an open area for exploration. Future research should investigate their impact on a wider variety of soil microorganisms, including bacteria, fungi, and archaea, to understand their influence on microbiome structure and function. Studies into how these compounds are modulated in response to specific microbial challenges or environmental stressors will provide further insight into their adaptive significance. researchgate.net Furthermore, the interactions between A/S and endophytic bacteria that live within the plant tissues suggest a more intimate and potentially symbiotic relationship that warrants deeper investigation. semanticscholar.org Understanding these additional roles is not only important from a basic science perspective but could also have applications in agriculture and environmental management.

Integration of Omics Data for Comprehensive Understanding of this compound Biology

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing medicinal plant research. frontiersin.org For this compound and shikonin, these approaches are becoming indispensable for building a holistic understanding of their biology. Transcriptomics and metabolite profiling have been instrumental in mapping gene expression changes and metabolite accumulation in response to elicitors like methyl jasmonate, which is known to induce A/S biosynthesis. nih.govresearchgate.net This has allowed researchers to construct co-expression networks that reveal novel regulatory and structural gene candidates involved in the biosynthetic pathway. nih.gov

The integration of multiple omics datasets represents a major future direction. Combining genomic data with transcriptomic and metabolomic profiles from different plant tissues, developmental stages, and environmental conditions will provide an unprecedented system-wide view of this compound biology. frontiersin.org For example, this integrated approach can help elucidate the regulatory links between primary metabolism and the specialized A/S pathway, identifying key control points. nih.gov Such comprehensive datasets will serve as invaluable resources for the scientific community, enabling deeper data mining to uncover the evolutionary origins of the pathway and to devise more effective strategies for metabolic engineering. nih.govnih.gov

Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring

Current analysis of this compound and its derivatives largely relies on laboratory-based chromatographic techniques, such as high-performance liquid chromatography coupled with photodiode array and mass spectrometry (HPLC/PDA/MS). researchgate.net While powerful for identifying and quantifying these compounds in root extracts, these methods require sample destruction and are not suitable for monitoring biosynthesis in living systems in real time.

A significant area for future innovation is the development of advanced analytical platforms for in situ and real-time monitoring. This could involve adapting microfluidic systems and screen-printed electrochemical sensors for the analysis of plant tissues or cell cultures. Such platforms could offer a miniaturized and simplified approach to analysis, potentially allowing for measurements directly at the site of production with minimal sample preparation. The development of specific biosensors or spectroscopic probes that can visualize this compound accumulation within living cells would represent a major breakthrough, providing dynamic information about its synthesis, transport, and storage. These technologies would be transformative for both fundamental research into this compound biosynthesis and for process optimization in biotechnological production systems.

Leveraging Artificial Intelligence and Machine Learning for Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. bpasjournals.comwiley.com These computational tools excel at identifying patterns in vast datasets, making them ideal for accelerating pharmaceutical research. ijirt.orgnih.gov While not yet extensively applied to this compound research, AI and ML offer tremendous future potential.

Future research can leverage AI/ML in several key areas. Machine learning models can be trained on existing data to predict the biological activities of novel this compound derivatives, enabling high-throughput virtual screening of large chemical libraries before committing to costly and time-consuming synthesis. nih.gov Generative AI models could be used for de novo drug design, creating entirely new molecular structures based on the this compound scaffold that are optimized for specific properties like target affinity and low toxicity. ijirt.org Furthermore, AI can be used to analyze complex omics data, identifying novel drug targets and elucidating the mechanisms of action of this compound-based compounds. frontiersin.org By integrating AI and ML into the research pipeline, the discovery and design of next-generation drugs derived from the this compound template can be significantly streamlined and enhanced.

Sustainability and Biodiversity Conservation of this compound-Producing Plants

The increasing demand for this compound and its derivatives in the pharmaceutical, cosmetic, and food industries has placed significant pressure on the wild populations of the plants that produce these valuable compounds. This section explores the critical issues of sustainability and biodiversity conservation for these plant species, focusing on the impact of harvesting, the development of sustainable practices, and the importance of preserving genetic diversity.

The primary sources of this compound and its enantiomer, shikonin, are several species belonging to the Boraginaceae family, most notably those in the genera Alkanna, Arnebia, and Lithospermum. researchgate.net The roots of these plants are the principal repository of these naphthoquinone pigments. nih.govnri.org The harvesting process, which typically involves uprooting the entire plant, is inherently destructive and has led to a significant decline in the wild populations of many of these species. nri.orgnih.gov

One of the most affected species is Arnebia euchroma, a medicinal plant native to the Himalayan region. It is now considered critically endangered due to over-harvesting and habitat degradation. researchgate.netresearchgate.net The indiscriminate digging of its roots not only removes individual plants but also disrupts the soil structure, hindering future regeneration. nri.org This unsustainable practice is driven by the high commercial value of the plant's roots, which are sought after for their medicinal properties and as a source of natural dyes. researchgate.net

Similarly, Alkanna tinctoria, commonly known as dyer's alkanet, is extensively exploited from the wild, increasing its risk of extinction. researchgate.net The demand for its roots as a natural colorant has a long history, and modern commercial pressures have intensified the threat to its survival. researchgate.net The situation is also precarious for Lithospermum erythrorhizon, which has become rare in its native habitats in Japan and eastern Asia due to over-collection. nih.gov The plant's cultivation is known to be challenging, further compounding the reliance on wild stocks. nih.gov

Recognizing the detrimental impact of wild harvesting, researchers and conservationists are exploring and promoting sustainable collection methods. nih.govagriculture.institute These practices are designed to minimize harm to the plant populations and their ecosystems, ensuring their long-term viability. nih.govagriculture.institute Key principles of sustainable root harvesting include:

Selective Harvesting : Instead of clear-cutting entire patches, collectors should carefully choose which plants to harvest. agriculture.institute It is often recommended to leave the largest and healthiest specimens untouched, as they are the most productive seed producers and crucial for the population's genetic diversity. agriculture.institute

Partial Root Harvesting : Where feasible, only a portion of the root system should be collected, allowing the plant to regenerate. nri.org This can involve digging at a distance from the main stem to harvest lateral roots while leaving the taproot intact. nri.org

Timing of Harvest : The timing of collection can significantly impact the plant's ability to recover. agriculture.institute For many perennial species, harvesting after seed dispersal is recommended to ensure the next generation can be established.

Population Monitoring : Regular monitoring of harvested populations is essential to assess the impact of collection and to adjust harvesting quotas accordingly. researchgate.net

Cultivation and Ex-situ Conservation : The most effective long-term strategy to reduce pressure on wild populations is the cultivation of these medicinal plants. researchgate.netagriculture.institute Establishing botanical gardens and field gene banks can also serve as repositories for genetic material and sources for reintroduction programs. researchgate.netnih.gov

The following table provides a summary of the conservation status and the impact of harvesting on key this compound-producing plants:

Plant SpeciesFamilyCommon NameConservation StatusImpact of Harvesting
Arnebia euchromaBoraginaceaeRatanjotCritically EndangeredDestructive root harvesting leads to population decline and habitat degradation. nri.orgresearchgate.net
Alkanna tinctoriaBoraginaceaeDyer's AlkanetAt risk of extinction due to over-exploitation from the wild. researchgate.netUprooting of the entire plant for its roots threatens wild populations. researchgate.net
Lithospermum erythrorhizonBoraginaceaeGromwell, Purple GromwellThreatened in its natural habitats.Over-collection from the wild has made the plant rare. nih.gov

A promising avenue for the sustainable production of this compound and shikonin is through plant cell culture technology. This biotechnological approach offers a controlled and environmentally friendly alternative to wild harvesting. The industrial-scale production of shikonin from Lithospermum erythrorhizon cell cultures has already been successfully commercialized, demonstrating the viability of this method. This process not only ensures a consistent and high-quality supply of the compound but also completely alleviates the pressure on wild plant populations. Further research into optimizing cell culture protocols for other this compound-producing species is a critical future direction.

The conservation of the genetic diversity of this compound-producing plants is of paramount importance. nih.govcbd.int Genetic diversity is the foundation for the adaptation of species to changing environmental conditions and provides a valuable resource for future breeding programs to develop new varieties with desirable traits. nih.gov The loss of genetic diversity due to the decline of wild populations can have irreversible consequences. nih.gov

Conservation strategies for preserving the genetic resources of these plants include both in-situ and ex-situ methods. nih.gov In-situ conservation involves protecting the natural habitats where these plants grow, allowing them to evolve and adapt within their ecosystems. nih.gov Ex-situ conservation, on the other hand, involves the collection and preservation of genetic material outside of its natural habitat. researchgate.netnih.gov This can be achieved through:

Seed Banks : Storing seeds under controlled conditions of low temperature and humidity to maintain their viability for long periods.

Field Gene Banks : Maintaining collections of living plants in botanical gardens or other designated areas.

In Vitro Culture and Cryopreservation : Storing plant cells, tissues, or organs in a sterile environment, often at ultra-low temperatures, for long-term preservation. nih.gov

By integrating sustainable harvesting practices, promoting cultivation, advancing biotechnological production methods, and implementing robust genetic conservation programs, the future of this compound research and the availability of its valuable compounds can be secured without compromising the biodiversity of the plant species that produce them.

Q & A

Basic: What are the standard methodologies for isolating and purifying Alkannan from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:

  • Sample preparation: Grind plant material and defat using non-polar solvents .
  • Fractionation: Use gradient elution with polar solvents (e.g., ethyl acetate:methanol mixtures) to separate this compound from co-extractives .
  • Purity validation: Confirm via NMR, mass spectrometry, and HPLC (≥95% purity) .
  • Critical considerations: Optimize solvent polarity and temperature to prevent degradation of thermolabile components .

Basic: How can researchers design a preliminary bioactivity screening protocol for this compound?

Answer:
A tiered approach ensures efficiency:

In vitro assays: Start with cell-based models (e.g., cytotoxicity using MTT assay) to assess baseline activity .

Target-specific tests: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory properties) with positive/negative controls .

Dose-response analysis: Establish IC₅₀ values across 3–5 logarithmic concentrations .

Data interpretation: Compare results with established compounds (e.g., ascorbic acid for antioxidant studies) and account for solvent interference .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in:

  • Compound purity: Cross-validate purity metrics (e.g., NMR integration, chiral HPLC) to rule out impurity-driven artifacts .
  • Experimental conditions: Standardize assay parameters (pH, temperature, cell line passage number) .
  • Statistical rigor: Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, sample storage duration) .
  • Meta-analysis: Systematically compare datasets using tools like PRISMA guidelines to identify methodological outliers .

Advanced: What strategies are effective for elucidating this compound’s molecular mechanism of action?

Answer:
A multi-omics approach is recommended:

Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Proteomics: Use SILAC labeling to quantify protein interaction networks affected by this compound .

Molecular docking: Predict binding affinities to target proteins (e.g., using AutoDock Vina) and validate via SPR or ITC .

Knockout models: CRISPR/Cas9 gene editing to confirm target necessity .
Key tip: Prioritize orthogonal validation (e.g., western blot after transcriptomic analysis) .

Basic: What analytical techniques are essential for characterizing this compound’s structural stability?

Answer:

  • Thermogravimetric analysis (TGA): Determine decomposition temperature and hygroscopicity .
  • pH stability profiling: Incubate this compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
  • Light sensitivity: Expose to UV-Vis light and assess isomerization using circular dichroism .
  • Data documentation: Report RSD values for triplicate measurements to ensure reproducibility .

Advanced: How can computational modeling improve the structural optimization of this compound derivatives?

Answer:

  • QSAR modeling: Train models on existing bioactivity data to predict derivative efficacy .
  • ADMET prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
  • Synthetic feasibility: Apply retrosynthesis algorithms (e.g., ChemAxon) to evaluate route complexity .
  • Validation: Compare in silico predictions with wet-lab results for iterative model refinement .

Basic: What are the best practices for documenting this compound-related experiments in manuscripts?

Answer:

  • Methods section: Include exact solvent ratios, equipment models, and batch numbers for reagents .
  • Data repositories: Deposit spectral data (NMR, MS) in public databases (e.g., PubChem) with accession codes .
  • Ethical compliance: Declare plant material sourcing (e.g., CITES permits for endangered species) .
  • Reproducibility: Provide step-by-step protocols in supplementary materials .

Advanced: How should researchers address discrepancies in this compound’s reported spectral data?

Answer:

  • Reference standards: Cross-check with authenticated samples from repositories like NIST .
  • Parameter alignment: Ensure NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and MS ionization methods (ESI vs. MALDI) match across studies .
  • Collaborative verification: Share raw data with independent labs for inter-laboratory validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.